molecular formula C6H5F3N2O2 B041765 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 113100-53-1

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Número de catálogo: B041765
Número CAS: 113100-53-1
Peso molecular: 194.11 g/mol
Clave InChI: FZNKJQNEJGXCJH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a privileged heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. This compound features a pyrazole core substituted with a metabolically stable trifluoromethyl group and a carboxylic acid functional group, making it a versatile intermediate for the synthesis of more complex molecules. Its primary research application lies in the development of active pharmaceutical ingredients (APIs), particularly as a key scaffold in the design of kinase inhibitors, anti-infective agents, and anti-inflammatory compounds. The carboxylic acid moiety allows for straightforward derivatization via amide coupling or esterification, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Furthermore, the presence of the trifluoromethyl group is a strategic design element that often enhances a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In agrochemical research, this scaffold is explored for its potential in creating novel herbicides and pesticides. This product is provided as a high-purity material to ensure reproducibility in your synthetic and biological assays, empowering researchers in hit-to-lead optimization campaigns.

Propiedades

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-11-2-3(5(12)13)4(10-11)6(7,8)9/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNKJQNEJGXCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379644
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113100-53-1
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113100-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a key building block in the synthesis of a variety of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its derivatives have shown promise as fungicides and insecticides. This guide provides a detailed overview of the primary synthetic routes to this important intermediate, complete with experimental protocols and comparative data.

Synthetic Routes

Two principal synthetic routes for this compound have been prominently reported in the literature. The first involves the hydrolysis of a pre-synthesized pyrazole ester, while the second is a multi-step process starting from acyclic precursors.

Route 1: Hydrolysis of Ethyl 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

This is a straightforward and commonly employed method for the synthesis of the target carboxylic acid. It involves the saponification of the corresponding ethyl ester using a strong base, followed by acidification.

start Ethyl 1-methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carboxylate hydrolysis Hydrolysis start->hydrolysis reagents Potassium Hydroxide (KOH) Room Temperature, Overnight reagents->hydrolysis acidification Acidification (HCl, pH 1) hydrolysis->acidification product 1-Methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carboxylic acid acidification->product

Caption: Workflow for the hydrolysis of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Route 2: Multi-step Synthesis from Sodium Cyanoacetate

A more convergent approach involves the construction of the pyrazole ring from acyclic starting materials. This route consists of condensation, acylation, cyclization, and a final hydrolysis step. This method can offer advantages in terms of starting material availability and potential for diversification.

cluster_condensation Condensation cluster_acylation Acylation cluster_cyclization Cyclization cluster_hydrolysis Hydrolysis start_na Sodium Cyanoacetate intermediate1 3-(dimethylamino)acrylonitrile start_na->intermediate1 Yield: 93.7% reagent_cond N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate Ethanol, 40-45°C, 5h reagent_cond->intermediate1 intermediate2 Acylated Intermediate intermediate1->intermediate2 Yield: 78.6% reagent_acyl Trifluoroacetyl chloride Triethylamine (TEA) reagent_acyl->intermediate2 intermediate3 Methylated Pyrazole Intermediate intermediate2->intermediate3 Yield: 74.3% reagent_cycl Methylhydrazine Methanol/Water reagent_cycl->intermediate3 final_product 1-Methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carboxylic acid intermediate3->final_product reagent_hydro Base followed by Acid reagent_hydro->final_product

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound with the chemical formula C₆H₅F₃N₂O₂.[1][2] It serves as a crucial intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1][3] Notably, it is a key building block for certain succinate dehydrogenase inhibitor (SDHI) fungicides and other biologically active molecules, such as antifungal agents.[1][4] The presence of the trifluoromethyl group often enhances the biological activity and stability of the final products.[3] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and safety information, presenting a valuable resource for professionals in chemical research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₆H₅F₃N₂O₂[1][2]
Molecular Weight 194.11 g/mol [1][2]
CAS Number 113100-53-1[1][2]
Appearance White to Off-White Solid[1][5]
Melting Point 195-196 °C to 203 °C[1]
Boiling Point 285.6 ± 40.0 °C (Predicted)[1]
Density 1.56 ± 0.1 g/cm³ (Predicted)[1]
pKa 2.93 ± 0.36 (Predicted)[1][6]
Solubility Slightly soluble in DMSO and Methanol[1][6]
InChIKey FZNKJQNEJGXCJH-UHFFFAOYSA-N[1]

Synthesis and Characterization

The synthesis of this compound is a critical process for its application as an intermediate. Several synthetic routes have been established, with a common method involving the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Synthesis via Hydrolysis

A general and widely cited procedure for the synthesis involves the hydrolysis of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.[1]

Materials:

  • Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • Potassium Hydroxide (KOH)

  • Dilute Hydrochloric Acid (HCl)

  • Appropriate solvent (e.g., a mixture of methanol and water)[7]

Procedure:

  • To a reaction vial, add ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and potassium hydroxide in a suitable solvent.[1]

  • Stir the reaction mixture at room temperature overnight to allow for complete hydrolysis of the ester.[1]

  • Upon completion of the reaction (monitored by an appropriate technique such as TLC or LC-MS), acidify the solution to a pH of 1 using dilute hydrochloric acid.[1]

  • The acidification will cause the precipitation of a white solid product, which is the desired this compound.[1]

  • Collect the solid product by filtration.

  • Wash the collected solid with a suitable solvent to remove any remaining impurities.[1]

  • Dry the final product. A yield of 59% has been reported for this method.[1]

Characterization

The structure of the synthesized product is typically confirmed using spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) is a key technique for verification.

  • ¹H NMR (500 MHz, DMSO-d₆): The expected chemical shifts are approximately δ 12.80 (singlet, 1H, COOH), 8.44 (singlet, 1H, CH on the pyrazole ring), and 3.93 (singlet, 3H, CH₃).[1]

Synthesis_Workflow General Synthesis Workflow Start Ethyl 1-methyl-3-(trifluoromethyl) -1H-pyrazole-4-carboxylate Step1 Hydrolysis with KOH (Room Temperature, Overnight) Start->Step1 Intermediate Reaction Mixture Step1->Intermediate Step2 Acidification with HCl (pH 1) Intermediate->Step2 Precipitate Precipitation of Solid Step2->Precipitate Step3 Filtration & Washing Precipitate->Step3 End 1-Methyl-3-(trifluoromethyl) -1H-pyrazole-4-carboxylic Acid Step3->End

Caption: General workflow for the synthesis of the title compound via hydrolysis.

Applications in Research and Development

This compound is a valuable building block in the synthesis of various active compounds, particularly in the agrochemical and pharmaceutical industries.

  • Fungicide Synthesis: It is a key intermediate for a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). Amides derived from this acid, such as Fluxapyroxad and Benzovindiflupyr, are commercialized as potent fungicides.[4]

  • Antifungal Agents: The compound is used to synthesize 4-carboxamide derivatives that exhibit antifungal properties.[1]

  • Enzyme Inhibitors: It is utilized in the synthesis of diaryl ether inhibitors designed to target the enoyl-acyl carrier protein reductase of Toxoplasma gondii, a protozoan parasite.[1]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound presents several hazards that require appropriate safety precautions.

  • Hazard Classification:

    • Causes skin irritation (H315).[8]

    • Causes serious eye irritation (H319).[8]

    • May cause respiratory irritation (H335).[8]

  • Recommended Precautions:

    • Engineering Controls: Use in a well-ventilated area, such as a fume hood. Ensure eyewash stations and safety showers are readily accessible.[8][9]

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear chemical safety goggles (compliant with EN 166).[8]

      • Hand Protection: Wear protective, chemical-resistant gloves.[8]

      • Skin and Body Protection: Wear long-sleeved clothing.[8]

      • Respiratory Protection: If exposure limits are exceeded or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[8]

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[9][10]

    • Storage: Keep in a dark, cool, and dry place under an inert atmosphere.[1][6] Keep containers tightly closed.[11]

References

CAS number 113100-53-1 properties and uses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (CAS 113100-53-1)

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in the development of modern agrochemicals and pharmaceuticals.

Chemical and Physical Properties

This compound is a white to off-white solid compound.[1] Its chemical structure consists of a pyrazole ring substituted with a methyl group, a trifluoromethyl group, and a carboxylic acid functional group. This combination of moieties, particularly the trifluoromethyl group, enhances its biological activity and stability, making it a valuable building block in medicinal and agricultural chemistry.[2]

Table 1: Physicochemical Properties of CAS 113100-53-1

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 113100-53-1[3]
Molecular Formula C₆H₅F₃N₂O₂[3]
Molecular Weight 194.11 g/mol [3]
Appearance White to off-white solid/powder[1][2]
Melting Point 198-210 °C[2]
pKa (Predicted) 2.93 ± 0.36[4]
Solubility DMSO (Slightly), Methanol (Slightly)[4]

Synthesis and Experimental Protocols

The synthesis of this compound has been reported through various methods. A common laboratory-scale preparation involves the hydrolysis of the corresponding ethyl ester.

General Synthesis Protocol: Hydrolysis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

A general procedure for the synthesis involves the hydrolysis of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate using a base such as potassium hydroxide.[5]

Experimental Protocol:

  • To a reaction vial, add ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (5600 mg, 25 mmol) and potassium hydroxide (4740 mg, 30 mmol) in 50 mL of a suitable solvent (e.g., a mixture of water and ethanol).[5]

  • Stir the reaction mixture at room temperature overnight.[5]

  • Upon completion of the reaction (monitored by TLC), acidify the reaction solution to a pH of 1 with dilute hydrochloric acid.[5] This will precipitate a white solid product.[5]

  • Collect the solid by filtration and wash it with an appropriate solvent.[5]

  • Dry the collected solid to yield this compound.[5] The reported yield for this method is 59%.[5]

Characterization: The structure of the product can be confirmed by ¹H NMR spectroscopy.[5]

  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.80 (s, 1H, COOH), 8.44 (s, 1H, CH on the pyrazole ring), 3.93 (s, 3H, CH₃).[5]

An improved synthesis technology has also been studied, starting from sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis, reporting higher yields.[6]

Synthesis_Workflow cluster_reaction Reaction reagent1 Ethyl 1-methyl-3-(trifluoromethyl) -1H-pyrazole-4-carboxylate reaction Stir at Room Temperature (Overnight) reagent1->reaction reagent2 Potassium Hydroxide reagent2->reaction solvent Solvent (e.g., Water/Ethanol) solvent->reaction acidification Acidification (HCl, pH 1) reaction->acidification filtration Filtration & Washing acidification->filtration drying Drying filtration->drying product 1-Methyl-3-(trifluoromethyl) -1H-pyrazole-4-carboxylic acid drying->product

Figure 1: General workflow for the synthesis of this compound.

Biological Activity and Uses

This compound is a crucial intermediate in the manufacturing of a range of biologically active molecules.

Agrochemicals

This compound is a key building block for several modern succinate dehydrogenase inhibitor (SDHI) fungicides.[7] These fungicides are highly effective against a broad spectrum of fungal pathogens on various crops. Notable fungicides synthesized from this intermediate include:

  • Penthiopyrad

  • Bixafen

  • Fluxapyroxad (Xemium)

  • Isopyrazam

  • Sedaxane

The compound itself is also a known environmental transformation product and metabolite of the fungicide Penthiopyrad, where it is referred to as PCA (1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid).[8]

The mechanism of action for the SDHI fungicides derived from this intermediate involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi. This blockage disrupts cellular respiration and energy production, ultimately leading to fungal cell death.

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane succinate Succinate complex_ii Complex II (Succinate Dehydrogenase) succinate->complex_ii e- fumarate Fumarate complex_ii->fumarate qh2 Ubihydroquinone (QH2) complex_ii->qh2 q Ubiquinone (Q) q->complex_ii complex_iii Complex III qh2->complex_iii e- sdhi SDHI Fungicide (derived from CAS 113100-53-1) sdhi->complex_ii Inhibits

Figure 2: Mechanism of action of SDHI fungicides derived from this compound.

Pharmaceuticals

In the pharmaceutical sector, this pyrazole derivative is utilized in the synthesis of novel therapeutic agents. It is a precursor for:

  • Antifungal agents: Used in the synthesis of 4-carboxamide derivatives with antifungal properties.[5]

  • Antiparasitic agents: Employed in the creation of diaryl ether inhibitors targeting the enoyl-acyl carrier protein reductase of Toxoplasma gondii, the parasite responsible for toxoplasmosis.[5]

  • Anti-inflammatory and analgesic drugs: Investigated for the development of new anti-inflammatory and pain-relieving medications.[2]

  • Anticancer agents: Some pyrazole-carboxamide derivatives have been studied for their potential as anticancer agents.[9]

Safety and Handling

The compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

Table 2: GHS Hazard and Safety Information

CategoryInformationSource
Signal Word Warning[10]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[10]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell.[10]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[4]

It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

Conclusion

This compound (CAS 113100-53-1) is a high-value chemical intermediate with significant applications in both the agrochemical and pharmaceutical industries. Its unique structure, featuring a trifluoromethyl group, imparts desirable properties to the final products, such as enhanced efficacy and stability. The well-established synthesis routes and its versatile reactivity make it a cornerstone for the development of new fungicides, antiparasitic, and anti-inflammatory agents. Proper safety precautions are essential when handling this compound due to its irritant properties.

References

In-Depth Technical Guide: Structure Elucidation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block in the synthesis of various agrochemicals and pharmaceuticals.[1] Its structural features, including the trifluoromethyl group, significantly influence its chemical and biological properties. This guide provides a comprehensive overview of the analytical data and methodologies used to confirm the structure of this compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in Table 1. This data is crucial for its identification, handling, and application in synthesis.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₆H₅F₃N₂O₂[2][3]
Molecular Weight 194.11 g/mol [2][3]
CAS Number 113100-53-1[2][3]
Appearance White to off-white solid[4]
Melting Point 195-196 °C[3]

Spectroscopic Data for Structure Elucidation

The elucidation of the molecular structure of this compound is accomplished through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides precise information about the hydrogen atom environments in the molecule. The observed chemical shifts and multiplicities are consistent with the assigned structure.

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentReference(s)
12.80Singlet1HCarboxylic acid (-COOH)[3]
8.44Singlet1HPyrazole ring C-H[3]
3.93Singlet3HN-methyl (-CH₃)[3]

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the molecule. The characteristic absorption bands confirm the presence of the carboxylic acid and the trifluoromethyl group.

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
1350-1150StrongC-F stretch (Trifluoromethyl group)
~1550MediumC=N stretch (Pyrazole ring)
~1450MediumC-H bend (Methyl group)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data

m/zProposed Fragment
194[M]⁺ (Molecular Ion)
177[M-OH]⁺
149[M-COOH]⁺
125[M-CF₃]⁺
69[CF₃]⁺

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Two common methods are detailed below.

Method 1: Hydrolysis of Ethyl Ester

This method involves the saponification of the corresponding ethyl ester.[3]

Protocol:

  • To a reaction vial, add ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (5.60 g, 25 mmol) and potassium hydroxide (1.68 g, 30 mmol) in 50 mL of a suitable solvent (e.g., ethanol/water).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction for completion using an appropriate technique (e.g., TLC).

  • Upon completion, acidify the reaction solution to pH 1 with dilute hydrochloric acid.

  • A white solid product will precipitate.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., cold water), and dry to yield the final product.

Method 2: Multi-step Synthesis from Sodium Cyanoacetate

This synthetic route involves condensation, acylation, cyclization, and hydrolysis steps.[1]

Protocol:

  • Condensation: React sodium cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Acylation: Treat the product of the condensation step with trifluoroacetic anhydride.

  • Cyclization: React the acylated intermediate with methylhydrazine to form the pyrazole ring.

  • Hydrolysis: Hydrolyze the resulting ester or nitrile to the carboxylic acid.

Visualized Workflows

The following diagrams illustrate the logical flow of the structure elucidation process and the experimental workflow for the synthesis of the title compound.

structure_elucidation Structure Elucidation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_synthesis Synthesis & Purification NMR ¹H NMR Spectroscopy Structure_Confirmation Structure Confirmed: This compound NMR->Structure_Confirmation Proton Environment IR Infrared Spectroscopy IR->Structure_Confirmation Functional Groups MS Mass Spectrometry MS->Structure_Confirmation Molecular Weight & Fragmentation Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Crude Product Purification->NMR Pure Sample Purification->IR Pure Sample Purification->MS Pure Sample

Caption: Logical workflow for the structure elucidation.

synthesis_workflow Synthesis Workflow: Hydrolysis Method Start Ethyl 1-methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carboxylate Step1 Add Potassium Hydroxide (Room Temperature, Overnight Stirring) Start->Step1 Step2 Acidify with HCl to pH 1 Step1->Step2 Step3 Precipitation of Product Step2->Step3 Step4 Filtration and Washing Step3->Step4 End 1-methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carboxylic acid Step4->End

References

The Versatility of Fluorine: A Deep Dive into the Biological Activity of Trifluoromethyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the multifaceted biological activities of trifluoromethyl-substituted pyrazoles. This document details their therapeutic potential across a range of applications, supported by quantitative data, in-depth experimental protocols, and mechanistic pathway visualizations.

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold has emerged as a powerful strategy in medicinal chemistry and agrochemical research. This structural modification significantly enhances the lipophilicity, metabolic stability, and binding affinity of the parent pyrazole molecule, leading to a diverse array of potent biological activities. This guide provides a detailed exploration of these activities, including antimicrobial, anticancer, anti-inflammatory, herbicidal, and insecticidal properties, presenting key data and methodologies to inform future research and development.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

Trifluoromethyl-substituted pyrazoles have demonstrated significant promise as a new class of antimicrobial agents, particularly against drug-resistant Gram-positive bacteria.[1][2][3][4][5] These compounds have shown potent activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5]

Investigations into their mechanism of action suggest that these pyrazole derivatives may have a broad impact on bacterial cell function, potentially targeting multiple macromolecular synthesis pathways.[2][3] This multi-target approach is a significant advantage in the fight against antimicrobial resistance, as it may reduce the likelihood of bacteria developing resistance.[2] Furthermore, several of these compounds have been shown to be effective in eradicating biofilms, a crucial factor in persistent and chronic bacterial infections.[2][3][6]

Quantitative Antimicrobial Data:
Compound ClassTarget Organism(s)Key Findings (MIC/MBEC)Reference(s)
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivativesGram-positive bacteria (including MRSA)MIC values as low as 0.25 µg/mL. Potent against MRSA persisters. MBEC values as low as 1 µg/mL against S. aureus biofilms.[1][7]
N-(trifluoromethyl)phenyl substituted pyrazole derivativesGram-positive bacteria (MRSA, Enterococcus faecalis)MIC values as low as 0.78 µg/mL. Effective in preventing and eradicating biofilms.[2][4]
4-Isopropyl aniline derivative of pyrazoleS. aureus, Staphylococcus epidermidis, enterococci, Bacillus subtilisMIC values in the range of 1 to 2 µg/mL.[1]
Phenyl-substituted pyrazole derivativeVarious bacteriaModerate activity with MIC values as low as 2 µg/mL.[1]

Anticancer Activity: Targeting Key Pathways in Oncology

The trifluoromethyl-pyrazole scaffold is a recurring motif in the development of novel anticancer agents.[8][9] These compounds have demonstrated potent cytotoxic effects against a broad spectrum of cancer cell lines.[9] Their mechanisms of action are varied and include the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival.

One notable mechanism is the inhibition of tubulin polymerization.[10] By disrupting the formation of microtubules, which are essential for cell division, these compounds can effectively halt the proliferation of cancer cells.[10] Another critical target is the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in tumors and plays a role in inflammation and cancer progression.[11][12]

Quantitative Anticancer and Enzyme Inhibition Data:
Compound ClassTarget Cell Line(s)/EnzymeKey Findings (IC50)Reference(s)
5-Trifluoromethyl-2,4-dihydropyrazol-3-one nucleosidesHuman promyelotic leukemia (HL60)IC50 value of 16.4 µM.[13]
Combretastatin-(trifluoromethyl)pyrazole hybridsMCF-7, HeLa, B16F10, EMT6/AR1Pronounced cytotoxicity; inhibits tubulin assembly.[10]
Trifluoromethyl-pyrazole-carboxamide derivativesCOX-1 and COX-2 enzymesCompound 3b (COX-1): IC50 = 0.46 µM; Compound 3g (COX-2): IC50 = 2.65 µM with high selectivity.[11]
1,3,4-Triarylpyrazole derivativesNCI-60 cell line panelSub-micromolar IC50 values across various cancer types.[9]
S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazoleMCF-7 cellsIC50 value of 15.54 µM.[14]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Trifluoromethyl-substituted pyrazoles have emerged as potent anti-inflammatory agents, primarily through their ability to selectively inhibit the COX-2 enzyme.[11][12] The selective inhibition of COX-2 over COX-1 is a critical advantage, as it reduces the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Molecular docking studies have provided insights into the binding of these compounds to the active site of the COX-2 enzyme, paving the way for the rational design of more potent and selective inhibitors.[12]

Agrochemical Applications: Herbicidal and Insecticidal Properties

Beyond their therapeutic potential, trifluoromethyl-substituted pyrazoles have found significant applications in agriculture as herbicides and insecticides. The inclusion of the trifluoromethyl group enhances the efficacy and stability of these compounds in environmental settings.[15][16]

As herbicides, these pyrazoles can act as bleaching agents, inhibiting chlorophyll and carotenoid biosynthesis in weeds.[15] Specific derivatives have shown excellent pre- and post-emergence herbicidal effects against a variety of monocotyledonous and dicotyledonous weeds.[16][17]

In the realm of insect control, trifluoromethyl-pyrazole derivatives have demonstrated potent insecticidal and acaricidal activities.[18][19] Some compounds exhibit excellent activity against pests like Tetranychus cinnabarinus (carmine spider mite) and Plutella xylostella (diamondback moth).[18][19]

Quantitative Agrochemical Data:
Compound ClassTarget Pest(s)Key FindingsReference(s)
5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazolesDigitaria sanguinalis L.Excellent post-emergence herbicidal effect at 750 g a.i. ha⁻¹.[15]
N-(2,2,2)-Trifluoroethylpyrazole derivativesDicotyledonous and monocotyledonous weedsGood pre-emergence herbicidal effects at 150 g a.i. ha⁻¹.[16][17]
Pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moietyTetranychus cinnabarinus, Plutella xylostella100% inhibition rate against T. cinnabarinus at 10 µg/mL.[18]
1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivativesGibberella zea, Fusarium oxysporum, Cytospora mandshurica, Phytophthora infestansEC50 values as low as 1.5 µg/mL.[20]

Experimental Protocols and Methodologies

A critical component of advancing research is the ability to reproduce and build upon existing work. This section provides an overview of the key experimental protocols frequently cited in the study of trifluoromethyl-substituted pyrazoles.

General Synthesis of Trifluoromethyl-Substituted Pyrazoles:

A common synthetic route involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound containing a trifluoromethyl group.[21] Another prevalent method is the [3+2] cycloaddition of a trifluoromethyl-substituted alkene with a 1,3-dipole.[21]

Example Protocol for Pyrazole Synthesis: The synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives often begins with the reaction of a substituted aniline with a pyrazole carboxylic acid, facilitated by a coupling agent.[11] The reaction mixture is typically stirred at room temperature, followed by extraction and purification using column chromatography.[11]

Antimicrobial Susceptibility Testing:

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2] Serial dilutions of the test compounds are prepared in a 96-well plate, and a standardized bacterial suspension is added. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[2]

In Vitro Cytotoxicity Assay:

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability, and the IC50 value is calculated.[14]

Enzyme Inhibition Assay (COX-1/COX-2):

The inhibitory activity against COX-1 and COX-2 can be evaluated using commercially available inhibitor screening assay kits.[11] The assay measures the peroxidase activity of the enzyme. The test compounds are incubated with the enzyme, and the reaction is initiated by the addition of arachidonic acid. The absorbance is monitored to determine the rate of the reaction, and the IC50 values are calculated.[11]

Mechanistic Pathways and Visualizations

Understanding the molecular mechanisms by which trifluoromethyl-substituted pyrazoles exert their biological effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways and experimental workflows.

antimicrobial_mechanism CF3-Pyrazole CF3-Pyrazole Bacterial Cell Bacterial Cell CF3-Pyrazole->Bacterial Cell Enters Macromolecular Synthesis Macromolecular Synthesis Bacterial Cell->Macromolecular Synthesis Inhibits DNA Replication DNA Replication Macromolecular Synthesis->DNA Replication RNA Transcription RNA Transcription Macromolecular Synthesis->RNA Transcription Protein Translation Protein Translation Macromolecular Synthesis->Protein Translation Cell Death Cell Death Macromolecular Synthesis->Cell Death Leads to

Caption: Proposed mechanism of antimicrobial action for trifluoromethyl-pyrazoles.

cox_inhibition_pathway Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation CF3-Pyrazole CF3-Pyrazole CF3-Pyrazole->COX-2 Enzyme Inhibits

Caption: Inhibition of the COX-2 pathway by trifluoromethyl-pyrazoles.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis Purification->Structural Analysis Antimicrobial Assay Antimicrobial Assay Structural Analysis->Antimicrobial Assay Anticancer Assay Anticancer Assay Structural Analysis->Anticancer Assay Enzyme Inhibition Enzyme Inhibition Structural Analysis->Enzyme Inhibition MIC/IC50 Calculation MIC/IC50 Calculation Antimicrobial Assay->MIC/IC50 Calculation Anticancer Assay->MIC/IC50 Calculation Enzyme Inhibition->MIC/IC50 Calculation SAR Studies SAR Studies MIC/IC50 Calculation->SAR Studies Lead Identification Lead Identification SAR Studies->Lead Identification

Caption: General experimental workflow for trifluoromethyl-pyrazole drug discovery.

Conclusion and Future Directions

Trifluoromethyl-substituted pyrazoles represent a highly versatile and privileged scaffold in the development of new therapeutic and agrochemical agents. Their broad spectrum of biological activities, coupled with favorable pharmacokinetic properties conferred by the trifluoromethyl group, makes them attractive candidates for further investigation. Future research should focus on elucidating the precise molecular targets for their antimicrobial and anticancer effects, which will enable the design of more potent and selective compounds. Furthermore, exploring novel synthetic methodologies to access a wider range of structurally diverse trifluoromethyl-pyrazoles will undoubtedly lead to the discovery of new lead compounds with improved efficacy and safety profiles. This in-depth guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

The Genesis of a Pharmacophore: An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous blockbuster drugs. The incorporation of a carboxylic acid moiety onto this privileged scaffold further enhances its therapeutic potential by providing a key interaction point with biological targets and a handle for synthetic diversification. This technical guide provides a comprehensive overview of the discovery, history, and seminal synthetic methodologies of pyrazole carboxylic acids, alongside a detailed examination of the signaling pathways they modulate. Quantitative pharmacological data and detailed experimental protocols are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

A Historical Perspective: From Serendipitous Discovery to Rational Design

The journey of pyrazole chemistry began in the late 19th century. While Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883, the first documented synthesis of a pyrazole carboxylic acid can be traced back to Eduard Buchner in 1889 . Buchner's pioneering work involved the reaction of diazomethane with an acetylene dicarboxylic acid ester, a 1,3-dipolar cycloaddition reaction that laid the groundwork for a new class of heterocyclic compounds. This initial discovery, however, remained largely of academic interest for several decades.

The therapeutic potential of pyrazole-containing compounds began to emerge with the discovery of the anti-inflammatory properties of antipyrine, a pyrazolone derivative, in the early 20th century. This sparked greater interest in the pyrazole scaffold, leading to the exploration of various synthetic routes and the investigation of their biological activities. The two most significant early synthetic methods that paved the way for the creation of a vast library of pyrazole derivatives are the Knorr pyrazole synthesis and the Pechmann pyrazole synthesis .

The true paradigm shift in the importance of pyrazole carboxylic acids in medicine, however, arrived with the advent of rational drug design in the late 20th century. The discovery of the two isoforms of cyclooxygenase, COX-1 and COX-2, and the understanding that selective inhibition of COX-2 could provide anti-inflammatory effects with reduced gastrointestinal side effects, led to a focused search for selective inhibitors. This research culminated in the discovery of Celecoxib , a diaryl-substituted pyrazole containing a sulfonamide group, which was approved by the FDA in 1998. The pyrazole core of Celecoxib, with its specific substitution pattern, proved to be crucial for its selective binding to the COX-2 enzyme.

Another significant milestone in the history of pyrazole carboxylic acid derivatives was the discovery of Rimonabant , a selective cannabinoid 1 (CB1) receptor antagonist. Developed by Sanofi-Aventis, Rimonabant was designed to treat obesity and related metabolic disorders by blocking the appetite-stimulating effects of endocannabinoids in the brain.[1] Although later withdrawn from the market due to psychiatric side effects, the discovery of Rimonabant highlighted the versatility of the pyrazole scaffold in targeting G-protein coupled receptors and opened new avenues for drug discovery.

Key Synthetic Methodologies

The synthesis of pyrazole carboxylic acids has evolved significantly since Buchner's initial discovery. The following sections detail the classical and modern methods that are fundamental to the construction of this important pharmacophore.

The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this method involves the condensation of a β-ketoester with a hydrazine. It remains one of the most versatile and widely used methods for the synthesis of pyrazoles and pyrazolones.

Experimental Protocol: Synthesis of a Substituted Pyrazole-5-carboxylic Acid Ester via Knorr Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketoester (1.0 eq) and the substituted hydrazine hydrochloride (1.1 eq) in ethanol.

  • Reaction Conditions: Add a catalytic amount of a suitable acid (e.g., acetic acid). Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

The Pechmann Pyrazole Synthesis

Discovered by Hans von Pechmann in 1898, this method utilizes the reaction of diazomethane with activated acetylenes to form pyrazoles. While the use of diazomethane has safety concerns, this method is historically significant and has been adapted for the synthesis of pyrazole carboxylic acid derivatives using substituted diazo compounds and acetylenedicarboxylates.

Experimental Protocol: Synthesis of a Pyrazole-3,4-dicarboxylic Acid Ester via Pechmann-type Synthesis

  • Reaction Setup: In a well-ventilated fume hood, dissolve the diethyl acetylenedicarboxylate (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Diazoalkane: Prepare a solution of a diazoalkane (e.g., ethyl diazoacetate, 1.1 eq) in the same solvent. Add the diazoalkane solution dropwise to the solution of the acetylenedicarboxylate at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC. The reaction is a 1,3-dipolar cycloaddition.

  • Work-up and Purification: Upon completion, carefully quench any excess diazoalkane with a few drops of acetic acid. Remove the solvent under reduced pressure. The resulting crude product, a pyrazoline, is then oxidized to the corresponding pyrazole using a suitable oxidizing agent (e.g., bromine in chloroform or potassium permanganate). The final product is purified by column chromatography or recrystallization.

Pharmacological Significance and Key Drug Classes

The versatility of the pyrazole carboxylic acid scaffold has led to its incorporation into a wide range of therapeutic agents. The following sections highlight two major drug classes where this moiety plays a pivotal role.

COX-2 Inhibitors: The "Coxib" Class

The discovery of selective COX-2 inhibitors revolutionized the treatment of inflammatory disorders. Celecoxib, the first-in-class selective COX-2 inhibitor, features a 1,5-diarylpyrazole core. The carboxylic acid functionality is mimicked by the sulfonamide group which is crucial for its selective binding to a side pocket in the COX-2 enzyme that is absent in COX-1.

Quantitative Data: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib and Analogs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
Rofecoxib>10000.018>55,555
Valdecoxib5.20.0051040
Etoricoxib1.10.005220

Data compiled from various sources and are approximate. Selectivity can vary depending on the assay conditions.

Signaling Pathway: Mechanism of Action of Celecoxib

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation and pain. By blocking this pathway, Celecoxib reduces the production of pro-inflammatory prostaglandins such as PGE2.

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Celecoxib's selective inhibition of the COX-2 enzyme.
Cannabinoid Receptor Modulators

The discovery of Rimonabant as a selective CB1 receptor inverse agonist demonstrated the utility of the pyrazole carboxylic acid scaffold in targeting GPCRs. The core structure of Rimonabant is a 1,5-diarylpyrazole-3-carboxamide. The carboxamide group is a critical pharmacophoric element for its interaction with the CB1 receptor.

Quantitative Data: Binding Affinities of Rimonabant and Analogs for the CB1 Receptor

CompoundCB1 Receptor Ki (nM)
Rimonabant (SR141716A)1.8
AM2517.49
AM28112.8
O-20500.14

Ki values represent the concentration of the compound that inhibits 50% of the binding of a radiolabeled ligand to the receptor. Data compiled from various sources.

Signaling Pathway: Mechanism of Action of Rimonabant

Rimonabant acts as an inverse agonist at the CB1 receptor. This means that it not only blocks the effects of endogenous cannabinoids (like anandamide and 2-AG) but also reduces the basal activity of the receptor. CB1 receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). By blocking this, Rimonabant can increase neuronal excitability in certain pathways, leading to a reduction in appetite.

Rimonabant_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activation G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP Appetite Increased Appetite Rimonabant Rimonabant Rimonabant->CB1_Receptor Inverse Agonism

Rimonabant's inverse agonism at the CB1 receptor.

Detailed Experimental Protocols for Key Biological Assays

To aid researchers in the evaluation of novel pyrazole carboxylic acid derivatives, the following are detailed protocols for key in vitro assays.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting the two isoforms of the cyclooxygenase enzyme.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection kit

  • Test compounds dissolved in DMSO

  • Microplate reader

Protocol:

  • Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's instructions and dilute to the desired concentration in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure: a. To the wells of a microplate, add the assay buffer, heme cofactor, and the test compound solution. b. Add the COX-1 or COX-2 enzyme solution to the respective wells. c. Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the arachidonic acid substrate. e. Incubate the plate at 37°C for a specified time (e.g., 2 minutes). f. Stop the reaction by adding a stopping solution (e.g., HCl). g. Add the detection reagent and measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

CB1 Receptor Binding Assay

This assay measures the affinity of a compound for the CB1 receptor by its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human CB1 receptor

  • Radiolabeled CB1 receptor ligand (e.g., [³H]CP55940 or [³H]SR141716A)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl with BSA)

  • Scintillation counter and scintillation fluid

  • Glass fiber filters

Protocol:

  • Compound and Radioligand Preparation: Prepare serial dilutions of the test compounds and a fixed concentration of the radiolabeled ligand in the assay buffer.

  • Assay Procedure: a. In a microcentrifuge tube or a 96-well plate, combine the cell membranes, the radiolabeled ligand, and the test compound solution. b. Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium. c. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. d. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand. e. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the percentage of inhibition of specific binding for each test compound concentration and determine the Ki value using the Cheng-Prusoff equation.

Conclusion

The discovery and development of pyrazole carboxylic acids represent a remarkable journey from fundamental organic synthesis to the creation of life-changing medicines. The inherent versatility of the pyrazole scaffold, combined with the strategic placement of a carboxylic acid or its bioisosteres, has provided medicinal chemists with a powerful tool to design highly selective and potent drugs for a wide range of therapeutic targets. The historical milestones, from the pioneering work of Buchner to the rational design of "coxibs" and CB1 receptor antagonists, underscore the importance of a deep understanding of chemical synthesis and biological mechanisms. The experimental protocols and quantitative data presented in this guide are intended to empower researchers to build upon this rich history and continue to unlock the therapeutic potential of this exceptional pharmacophore. The ongoing exploration of pyrazole carboxylic acid derivatives in areas such as oncology, neurodegenerative diseases, and metabolic disorders promises a future filled with further innovation and therapeutic breakthroughs.

References

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a versatile heterocyclic compound that serves as a crucial structural intermediate in the development of a range of biologically active molecules. Its intrinsic value lies not in its own biological activity, but in its function as a scaffold for creating potent and specific inhibitors for distinct biological targets. Depending on the chemical moiety attached to the carboxylic acid group, the resulting derivatives can function as powerful agrochemical fungicides or as clinically significant anti-inflammatory pharmaceuticals. This guide elucidates the two primary, and divergent, mechanisms of action stemming from this core structure: inhibition of succinate dehydrogenase (Complex II) in fungi and selective inhibition of cyclooxygenase-2 (COX-2) in mammals.

Part 1: Agrochemical Applications - Succinate Dehydrogenase Inhibition (SDHI)

The most prominent application of this compound in the agrochemical industry is as a precursor to the pyrazole-carboxamide class of fungicides. These fungicides are highly effective Succinate Dehydrogenase Inhibitors (SDHIs).[1][2][3]

Core Mechanism of Action: Inhibition of Mitochondrial Complex II

The primary mode of action for pyrazole-carboxamide fungicides is the disruption of the fungal mitochondrial electron transport chain (ETC) at Complex II, also known as succinate dehydrogenase (SDH).[4][5] This enzyme is unique as it plays a central role in two fundamental metabolic pathways:

  • The Tricarboxylic Acid (TCA) Cycle: SDH catalyzes the oxidation of succinate to fumarate.

  • The Electron Transport Chain: SDH transfers electrons from succinate directly to the ubiquinone pool (Q-pool), which then shuttles them to Complex III.

SDHI fungicides bind to the ubiquinone-binding site (Qp site) of the SDH enzyme complex.[1][2] This binding physically obstructs the natural substrate, ubiquinone, from docking and accepting electrons from the reduced FAD cofactor (FADH₂) generated during succinate oxidation. The consequence is a complete halt of the succinate-to-fumarate conversion, which leads to a shutdown of the TCA cycle and, critically, the cessation of electron flow through the ETC. This disruption of cellular respiration deprives the fungal cells of ATP, leading to growth inhibition and eventual cell death.[2]

Data Presentation: Quantitative Efficacy of SDHI Derivatives

The following table summarizes the inhibitory activity of several representative pyrazole-carboxamide fungicides. Efficacy is presented as the EC₅₀ (the concentration required to inhibit fungal growth by 50%) against various phytopathogenic fungi and the IC₅₀ (the concentration required to inhibit SDH enzyme activity by 50%).

CompoundFungal SpeciesEC₅₀ (μg/mL)SDH IC₅₀ (μM)Reference(s)
BoscalidValsa mali9.197.92[6][7]
FluxapyroxadRhizoctonia solani0.1316.15[7]
Compound 6i Valsa mali1.77N/A[6]
Compound 23i Rhizoctonia solani3.79N/A[6]
Compound 8e Rhizoctonia solani0.0121.30[8]
Compound SCU3038 Rhizoctonia solani0.016N/A[9]
Compound 7f Phytophthora infestans6.86.9 (μg/mL)[10]

Mandatory Visualization: SDHI Mechanism of Action

SDHI_Mechanism cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate C2 Complex II (SDH) Succinate->C2 provides e- C1 Complex I Q Q-Pool C1->Q C2->Q e- C3 Complex III Q->C3 e- C4 Complex IV C3->C4 e- ATP_Synthase ATP Synthase C4->ATP_Synthase e- Inhibitor Pyrazole Carboxamide (SDHI) Inhibitor->C2 INHIBITS

Caption: Inhibition of Mitochondrial Complex II (SDH) by Pyrazole Carboxamide Fungicides.

Experimental Protocols

This protocol measures SDH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.[11][12]

  • Mitochondria Isolation: Isolate mitochondria from the target fungal species using differential centrifugation. Resuspend the final mitochondrial pellet in an appropriate assay buffer (e.g., mannitol assay medium).

  • Reaction Mixture Preparation: In a 1.5 mL cuvette, prepare the reaction mixture containing:

    • Phosphate buffer (e.g., 20 mM, pH 7.2)

    • Sodium succinate (substrate, e.g., 20 mM)

    • DCPIP (electron acceptor, e.g., 50 µM)

    • Sodium azide (inhibitor of Complex IV to prevent re-oxidation of DCPIP, e.g., 4 mM)

    • The test compound (SDHI) dissolved in DMSO or a suitable solvent, at various concentrations. A control reaction should contain only the solvent.

  • Initiating the Reaction: Add the isolated mitochondrial fraction (e.g., 50 µg of protein) to the cuvette to start the reaction.

  • Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer set to 600 nm.

  • Data Acquisition: Record the decrease in absorbance at 600 nm over time (e.g., every 15 seconds for 5 minutes). The rate of absorbance decrease is proportional to the SDH activity.

  • Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

SDH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Mito_Isolation Isolate Fungal Mitochondria Mix Add Mitochondria to Reaction Mix Mito_Isolation->Mix Reagent_Prep Prepare Reaction Mix (Buffer, Succinate, DCPIP, Test Compound) Reagent_Prep->Mix Measure Measure A600 Decrease Over Time Mix->Measure Calculate Calculate Reaction Rates Measure->Calculate Plot Plot Rates vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for a Spectrophotometric SDH Activity Inhibition Assay.

Part 2: Pharmaceutical Applications - Cyclooxygenase-2 (COX-2) Inhibition

In pharmaceutical development, the 3-(trifluoromethyl)-1H-pyrazole core is a key component of a different class of drugs: selective Cyclooxygenase-2 (COX-2) inhibitors. The most notable example is Celecoxib, chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide.[13]

Core Mechanism of Action: Selective Inhibition of COX-2

Celecoxib and related compounds function as nonsteroidal anti-inflammatory drugs (NSAIDs). Their mechanism revolves around the inhibition of prostaglandin synthesis.[14][15]

  • Arachidonic Acid Pathway: When cells are damaged, the enzyme phospholipase A₂ releases arachidonic acid from the cell membrane.

  • Cyclooxygenase (COX) Enzymes: Arachidonic acid is converted into prostaglandin H₂ (PGH₂) by two isoforms of the cyclooxygenase enzyme:

    • COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[16]

    • COX-2: Is typically absent in most tissues but is rapidly induced at sites of inflammation. It produces the prostaglandins that mediate pain, fever, and inflammation.[16][17]

  • Selective Inhibition: Unlike traditional NSAIDs (e.g., ibuprofen, aspirin) which inhibit both COX-1 and COX-2, Celecoxib is approximately 10-20 times more selective for COX-2.[17] Its sulfonamide side chain binds to a specific hydrophilic pocket present in the active site of COX-2 but not COX-1.[14] By selectively blocking COX-2, Celecoxib reduces the synthesis of inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects, while largely sparing the protective functions of COX-1.[13][16]

Data Presentation: Quantitative Selectivity of Celecoxib

The following table presents IC₅₀ values for Celecoxib against COX-1 and COX-2, demonstrating its selectivity.

EnzymeIC₅₀Reference(s)
COX-1 (Human)2.8 μM (2800 nM)[18]
COX-2 (Human)0.091 μM (91 nM)[18]
COX-2 (Cancer-Associated Fibroblasts)16.00 μM[19]

Mandatory Visualization: COX Inhibition Pathway

COX_Pathway cluster_cox Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Protective Protective Prostaglandins (Gastric Protection, Platelets) COX1->PGs_Protective PGs_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_Inflammatory NSAIDs Traditional NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Celecoxib Celecoxib (Selective Inhibitor) Celecoxib->COX2 SELECTIVELY INHIBITS

Caption: Selective Inhibition of COX-2 in the Prostaglandin Synthesis Pathway.

Experimental Protocols

This protocol measures the production of Prostaglandin E₂ (PGE₂) in cell lines selectively expressing either COX-1 or COX-2.

  • Cell Culture: Culture two separate cell lines: one that constitutively expresses COX-1 (e.g., human lymphoma cells) and another that can be induced to express COX-2 (e.g., human dermal fibroblasts stimulated with a pro-inflammatory agent like lipopolysaccharide - LPS).

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., Celecoxib) for a defined period (e.g., 30 minutes).

  • Substrate Addition: Add arachidonic acid (the substrate for COX enzymes) to the cell cultures to initiate prostaglandin synthesis. Incubate for a further period (e.g., 15-30 minutes).

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted PGE₂.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Analysis: For each cell line (COX-1 and COX-2), plot the measured PGE₂ concentration against the inhibitor concentration. Fit the data to a dose-response curve to determine the respective IC₅₀ values and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Conclusion

The this compound scaffold is a testament to the power of molecular design in modern chemistry. By serving as a foundational building block, it enables the creation of highly specific agents targeting disparate biological systems. The conversion of its carboxylic acid group into a carboxamide leads to potent fungicides that cripple the fungal respiratory chain by inhibiting succinate dehydrogenase. In contrast, its incorporation into a more complex benzenesulfonamide structure yields a selective anti-inflammatory drug that targets the COX-2 enzyme in mammals. This duality underscores the scaffold's importance and highlights the critical role of targeted chemical modification in defining the ultimate mechanism of action for a new generation of agrochemicals and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a critical building block in the synthesis of modern agrochemicals, particularly a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). The trifluoromethyl group plays a key role in enhancing the biological activity and metabolic stability of the final products.[1] These fungicides are highly effective against a broad spectrum of plant pathogenic fungi by targeting the mitochondrial respiratory chain.[2][3] This document provides detailed application notes and experimental protocols for the use of this versatile intermediate in the synthesis and evaluation of novel agrochemicals.

Agrochemical Applications

The primary application of this compound is in the development of fungicides that inhibit succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain of fungi.[2][4] By blocking this enzyme, these fungicides effectively halt cellular respiration and energy production in the target pathogens, leading to their death.

Several commercial fungicides are based on the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold, including:

  • Fluxapyroxad

  • Bixafen

  • Isopyrazam

  • Sedaxane

  • Benzovindiflupyr

These compounds demonstrate the success of the pyrazole carboxamide class of fungicides in crop protection. Research continues to explore novel derivatives, including those from the trifluoromethyl analog, to overcome resistance and broaden the spectrum of activity.[5]

Data Presentation

Table 1: Antifungal Activity of Novel Pyrazole Carboxamide Derivatives

The following table summarizes the in vitro antifungal activity (EC50 values in µg/mL) of representative pyrazole carboxamide fungicides against various plant pathogens. Lower EC50 values indicate higher potency.

Compound IDTarget PathogenEC50 (µg/mL)Reference CompoundReference EC50 (µg/mL)
SCU3038 Rhizoctonia solani0.016Fluxapyroxad0.033
Compound 8e Rhizoctonia solani0.012Boscalid0.464
Compound 8e Sclerotinia sclerotiorum0.123Fluxapyroxad0.104
Compound 7d Rhizoctonia solani0.046Boscalid0.741
Compound 12b Rhizoctonia solani0.046Fluxapyroxad0.103
Compound 6i Valsa mali1.77Boscalid9.19
Compound 19i Valsa mali1.97Boscalid9.19
Compound 23i Rhizoctonia solani3.79--

Note: The compounds listed are novel derivatives from research studies and serve to illustrate the potential of this chemical class.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride, a key step for subsequent amide coupling reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.

  • The crude product can be used directly in the next step without further purification.

Protocol 2: Synthesis of a Novel Pyrazole Carboxamide Fungicide

This protocol outlines the amide coupling of the acyl chloride with a substituted aniline to form the final active ingredient.

Materials:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • Substituted aniline (e.g., 2-amino-4'-chloro-biphenyl) (1.0 eq)

  • Triethylamine (TEA) or pyridine (1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM to the cooled aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole carboxamide.

Protocol 3: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol describes the evaluation of the antifungal activity of synthesized compounds.

Materials:

  • Synthesized pyrazole carboxamide compounds

  • Target fungal strains (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Incorporate appropriate concentrations of the test compounds into molten PDA medium.

  • Pour the amended PDA into sterile petri dishes.

  • Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.

  • Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the plate.

  • Measure the diameter of the fungal colony in both the treated and control plates.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis.[6]

Diagrams

SDHI_Pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (SDH) CoQ Coenzyme Q SDH->CoQ e- Complex_III Complex III CoQ->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H2O O2->H2O ADP ADP ADP->ATP_Synthase Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Inhibits

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Start Materials acid 1-methyl-3-(trifluoromethyl)-1H- pyrazole-4-carboxylic acid start->acid aniline Substituted Aniline start->aniline activation Acid Activation (e.g., with SOCl₂) acid->activation coupling Amide Coupling aniline->coupling activation->coupling purification Purification (Column Chromatography) coupling->purification in_vitro In Vitro Antifungal Assay (Mycelial Growth Inhibition) purification->in_vitro data_analysis Data Analysis (EC50 Determination) in_vitro->data_analysis end Novel Fungicide Candidate data_analysis->end

Caption: General workflow for the synthesis and evaluation of novel fungicides.

References

Application Notes and Protocols for Amide Coupling with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development. The synthesis of amides from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is of particular interest due to the prevalence of the pyrazole motif in pharmacologically active compounds. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carboxylic acid, making the selection of an appropriate coupling method crucial for achieving high yields and purity. These application notes provide an overview of common protocols, quantitative data for comparison, and detailed experimental procedures for the successful synthesis of amides derived from this important building block.

Data Presentation: Comparison of Amide Coupling Protocols

The choice of coupling reagent, base, and solvent system significantly impacts the efficiency of amide bond formation. Below is a summary of common protocols that can be applied to the coupling of this compound with various amines.

ProtocolCoupling Reagent(s)BaseSolvent(s)Temperature (°C)Typical Yield (%)Notes
Acyl Chloride Method Thionyl Chloride (SOCl₂)Pyridine or Triethylamine (TEA)Dichloromethane (DCM) or Toluene0 to RT85-95A robust, two-step method. The intermediate acyl chloride is highly reactive. Requires careful handling of the corrosive thionyl chloride.[1]
HATU Coupling HATUDIPEA or TEADMF or DCM0 to RT80-95A rapid and efficient one-pot method. HATU is a highly effective uronium-based coupling reagent that minimizes side reactions. The reaction by-products are generally water-soluble, simplifying purification.
EDC/HOBt Coupling EDC, HOBtDIPEA or NMMDMF or DCM0 to RT75-90A widely used and cost-effective carbodiimide-based method. HOBt is added to suppress racemization and improve efficiency. The EDC urea by-product is water-soluble, facilitating its removal during workup.[2]
Carbodiimide (DCC/DIC) DCC or DICDMAP (catalytic)DCM0 to RT70-85A classic method for amide bond formation. The dicyclohexylurea (DCU) by-product from DCC is poorly soluble in most organic solvents and can be removed by filtration. Diisopropylurea from DIC is more soluble.

Yields are typical and can vary depending on the specific amine substrate and reaction scale.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Carboxylic Acid, Amine, and Reagents C Dissolve Carboxylic Acid and Add Base A->C B Select Appropriate Dry Solvent B->C D Add Coupling Reagent(s) (e.g., HATU or EDC/HOBt) C->D E Add Amine to the Reaction Mixture D->E F Stir at Controlled Temperature E->F G Quench Reaction (e.g., with water or sat. aq. NH4Cl) F->G H Perform Liquid-Liquid Extraction G->H I Wash Organic Layer (acid, base, brine) H->I J Dry and Concentrate Organic Phase I->J K Purify by Column Chromatography or Recrystallization J->K L Characterize Final Amide Product K->L

Caption: General workflow for amide coupling.

Chemical Reaction Scheme

G struct1 1-Methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carboxylic acid reagents Coupling Reagents (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) struct1->reagents struct2 Amine (R-NH2) plus1 + struct2->plus1 struct3 Amide Product plus2 + By-products struct3->plus2 reagents->struct3 plus1->reagents

Caption: Amide coupling reaction scheme.

Experimental Protocols

Protocol 1: Acyl Chloride Method

This protocol is a two-step procedure that first involves the formation of a highly reactive acyl chloride intermediate, which is then reacted with the desired amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Desired amine (e.g., a substituted aminopyridine)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) for the second step

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acyl Chloride Formation:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add anhydrous toluene or DCM (approx. 5-10 mL per gram of carboxylic acid).

    • Carefully add thionyl chloride (1.5 - 2.0 eq) to the suspension.

    • Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.

  • Amide Formation:

    • In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: Direct Coupling with HATU

This protocol describes a one-pot synthesis using the highly efficient coupling reagent HATU.

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M HCl solution

  • Brine

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the desired amine (1.0-1.2 eq).

    • Dissolve the starting materials in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration).

    • Add HATU (1.1-1.2 eq) to the solution.

  • Reaction Execution:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add DIPEA or TEA (2.0-3.0 eq) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to remove the solvent.

    • Purify the crude residue by flash column chromatography on silica gel or recrystallization to yield the pure amide product.

Concluding Remarks

The protocols outlined provide robust and versatile methods for the synthesis of amides from this compound. The choice between the acyl chloride method and direct coupling with reagents like HATU or EDC/HOBt will depend on factors such as the scale of the reaction, the nature of the amine substrate, and the desired purity of the final product. For sensitive or electron-deficient amines, modern coupling reagents like HATU are often preferred due to their mild reaction conditions and high efficiency. Proper optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid as a Foundational Moiety for Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a critical building block in the development of a significant class of modern fungicides. Its derivatives, particularly the pyrazole-4-carboxamides, are potent inhibitors of the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain in fungi. This inhibition disrupts cellular respiration, leading to fungal cell death. Fungicides belonging to this class are categorized by the Fungicide Resistance Action Committee (FRAC) as Group 7 fungicides. This document provides an overview of the application of this essential chemical scaffold, including its mechanism of action, and detailed protocols for the synthesis and evaluation of novel fungicide candidates.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Fungicides derived from this compound act by targeting Complex II of the mitochondrial respiratory chain, also known as succinate dehydrogenase (SDH). SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain by oxidizing succinate to fumarate. The pyrazole carboxamide fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, preventing the transfer of electrons from succinate to ubiquinone. This blockage of the electron transport chain inhibits ATP production, ultimately leading to the cessation of fungal growth and development.

SDHI_Mechanism cluster_tca TCA Cycle cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition Inhibition Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex_II Complex II (SDH) Succinate->Complex_II Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II->Ubiquinone e- Complex_III Complex III Ubiquinone->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Generates SDHI Pyrazole Carboxamide Fungicide (SDHI) SDHI->Complex_II Inhibits electron transfer

Caption: Mechanism of action of SDHI fungicides.

Commercially Available Fungicides

Several highly effective commercial fungicides have been developed using this compound as a starting material. These compounds exhibit broad-spectrum activity against a variety of plant pathogenic fungi.

Common Name Year of Introduction Developer Key Target Pathogens
Isopyrazam2010SyngentaAlternaria spp., Powdery Mildew, Rusts
Sedaxane2011SyngentaSeed-borne pathogens, Rhizoctonia spp.
Bixafen2011BayerSeptoria tritici, Rusts, Fusarium spp.
Fluxapyroxad2012BASFPowdery Mildew, Rusts, Leaf Spots
Benzovindiflupyr2012SyngentaAlternaria spp., Botrytis, Powdery Mildew
Pydiflumetofen2016SyngentaAlternaria spp., Cercospora spp.
Inpyrfluxam2019SumitomoSheath Blight, Rusts

Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of various experimental pyrazole carboxamide fungicides derived from this compound against a selection of plant pathogenic fungi.

Compound Target Fungus EC50 (µg/mL) Reference
8jAlternaria solani3.06[1]
7dRhizoctonia solani0.046[2]
12bRhizoctonia solani0.046[2]
Boscalid (Reference)Rhizoctonia solani0.741[2]
Fluxapyroxad (Reference)Rhizoctonia solani0.103[2]
Y47Gibberella zeaeIC50 = 7.7 mg/L[3]
Fluopyram (Reference)Gibberella zeaeIC50 = 24.7 mg/L[3]
8eRhizoctonia solani0.012[4]
8eSclerotinia sclerotiorum0.123[4]
Boscalid (Reference)Rhizoctonia solani0.464[4]
Boscalid (Reference)Sclerotinia sclerotiorum0.159[4]
Fluxapyroxad (Reference)Rhizoctonia solani0.036[4]
Fluxapyroxad (Reference)Sclerotinia sclerotiorum0.104[4]

Experimental Protocols

Protocol 1: Synthesis of a Novel Pyrazole-4-Carboxamide Fungicide

This protocol describes a general two-step procedure for the synthesis of a pyrazole-4-carboxamide fungicide, starting from this compound and a substituted aniline.

Step 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • To a solution of this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.2-1.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling with a Substituted Aniline

  • Dissolve the desired substituted aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) in a dry aprotic solvent like DCM, THF, or acetonitrile.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.0-1.1 eq) in the same solvent to the aniline solution.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess base, and then a saturated sodium bicarbonate solution to remove any unreacted acid chloride.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole-4-carboxamide fungicide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol is based on the broth microdilution method and is adapted from the CLSI M38-A2 standard for filamentous fungi.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on a suitable medium (e.g., Potato Dextrose Agar - PDA) at the optimal temperature until sporulation is observed.

    • Harvest the spores by flooding the plate with sterile saline or a 0.05% Tween 80 solution and gently scraping the surface with a sterile loop.

    • Transfer the spore suspension to a sterile tube and adjust the concentration to a final working concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a hemocytometer or by spectrophotometric methods.

  • Preparation of Test Compounds:

    • Prepare a stock solution of the synthesized fungicide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution in the test medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve a range of desired final concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted test compounds.

    • Include a positive control (fungal inoculum in medium without fungicide) and a negative control (medium only).

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-30 °C) for a predetermined period (e.g., 48-96 hours), or until sufficient growth is observed in the positive control wells.

  • Data Analysis:

    • Visually or spectrophotometrically assess the fungal growth in each well.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the fungicide that causes a significant inhibition of fungal growth compared to the positive control.

    • To determine the EC50 (half-maximal effective concentration), measure the absorbance or mycelial growth at each concentration and fit the data to a dose-response curve.

Protocol 3: In Vivo Fungicide Efficacy Testing (General Protocol)

This protocol provides a general framework for evaluating the protective and curative activity of a fungicide on a host plant.

  • Plant Propagation and Maintenance:

    • Grow healthy, susceptible host plants from seed or cuttings in a controlled environment (greenhouse or growth chamber) with optimal conditions for growth.

  • Fungicide Application:

    • Protective Assay: Apply the test fungicide to the plants at various concentrations before inoculation with the pathogen. Allow the fungicide to dry completely.

    • Curative Assay: Inoculate the plants with the pathogen first and then apply the fungicide at different time points after inoculation.

  • Pathogen Inoculation:

    • Prepare a spore suspension of the target pathogen at a known concentration.

    • Inoculate the plants by spraying the spore suspension evenly onto the leaf surfaces until runoff.

    • Maintain the inoculated plants in a high-humidity environment for a period sufficient to allow for infection (e.g., 24-48 hours).

  • Incubation and Disease Assessment:

    • Move the plants back to the controlled environment and monitor for disease development.

    • After a specified incubation period (e.g., 7-14 days), assess the disease severity on each plant. This can be done by visually rating the percentage of leaf area affected or by counting the number of lesions.

  • Data Analysis:

    • Calculate the percent disease control for each treatment compared to the untreated, inoculated control plants.

    • Determine the effective dose for a certain level of disease control (e.g., ED50 or ED90).

Fungicide Development Workflow

The development of new fungicides based on the this compound scaffold follows a structured workflow from initial design to final product.

fungicide_development_workflow cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_development Development & Registration A Lead Compound Identification (e.g., Pyrazole Carboxylic Acid) B Design of Novel Analogues (Varying Amide Moiety) A->B C Chemical Synthesis B->C D In Vitro Bioassays (Antifungal Activity) C->D E In Vivo Bioassays (Greenhouse Trials) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G G->C Iterative Design H Field Trials G->H I Toxicology & Environmental Impact Assessment H->I J Regulatory Submission & Approval I->J

Caption: A generalized workflow for fungicide development.

References

Application Notes and Protocols for the N-methylation of 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the N-methylation of 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The regioselective methylation of unsymmetrically substituted pyrazoles presents a significant synthetic challenge, often yielding a mixture of N1 and N2 isomers.[1] This application note presents two distinct protocols: a standard method using a common methylating agent, which may result in a mixture of regioisomers, and an advanced, highly selective method employing a sterically hindered silylmethyl reagent to achieve high N1-selectivity.[1][2][3][4]

Introduction

The N-methylation of pyrazoles is a fundamental transformation in organic synthesis, particularly in the development of active pharmaceutical ingredients and agrochemicals. The presence of two adjacent and reactive nitrogen atoms in the pyrazole ring often leads to poor regioselectivity with traditional methylating agents like methyl iodide or dimethyl sulfate, resulting in the formation of difficult-to-separate N1 and N2 regioisomers.[1] The ratio of these isomers is influenced by various factors, including the steric and electronic properties of the substituents on the pyrazole ring, the choice of base, solvent, and reaction temperature.[1]

For 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, the electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups decreases the nucleophilicity of the pyrazole ring, potentially requiring harsher reaction conditions.[1] Furthermore, the acidic proton of the carboxylic acid must be taken into account when choosing the base and its stoichiometry. This document outlines a standard methylation procedure and an advanced protocol designed to overcome the challenge of regioselectivity, providing researchers with methodologies to obtain the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid isomer.

Experimental Protocols

Protocol 1: Standard N-Methylation using Methyl Iodide

This protocol employs a common and cost-effective methylating agent. It is expected to yield a mixture of the N1-methyl and N2-methyl isomers, which will require purification by chromatography.

Materials:

  • 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.5 equiv) to the solution. The extra equivalent is to deprotonate the carboxylic acid.

  • Stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add methyl iodide (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

Protocol 2: Highly N1-Selective Methylation using (Chloromethyl)triisopropoxysilane

This advanced protocol utilizes a sterically bulky silylmethyl reagent as a "masked" methylating agent to achieve high N1-selectivity, followed by a protodesilylation step.[1][2][3][4]

Materials:

  • 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • (Chloromethyl)triisopropoxysilane

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Part A: N-Silylmethylation

  • To an oven-dried flask under an inert atmosphere, add 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv).

  • Add a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add KHMDS (2.2 equiv) portion-wise. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the pyrazole NH.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add (chloromethyl)triisopropoxysilane (1.2 equiv) dropwise to the reaction mixture at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.[1]

Part B: Protodesilylation

  • Upon completion of the N-alkylation step, add TBAF solution (2.0 equiv) and water to the reaction mixture.[1][2]

  • Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation.[1] Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.[1]

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.

Data Presentation

The following table summarizes the expected outcomes for the two described protocols. The data is based on literature reports for the methylation of various pyrazole substrates.[1][4]

ParameterProtocol 1 (Standard)Protocol 2 (Selective)
Methylating Agent Methyl Iodide(Chloromethyl)triisopropoxysilane / TBAF
Base K₂CO₃KHMDS
Expected Yield Moderate to GoodGood
N1:N2 Regioselectivity Poor to Moderate (mixture)Excellent (>90:10)
Purification Requires careful chromatographic separation of isomersSimplified chromatographic purification
Reagent Cost LowHigh
Handling StandardRequires handling of air/moisture sensitive reagents

Mandatory Visualization

The following diagram illustrates the experimental workflow for the highly N1-selective methylation protocol.

experimental_workflow cluster_alkylation Part A: N-Silylmethylation cluster_desilylation Part B: Protodesilylation & Work-up start Start: 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid dissolve Dissolve in anhydrous THF/DMSO start->dissolve cool_0c Cool to 0 °C dissolve->cool_0c add_khmds Add KHMDS (2.2 equiv) cool_0c->add_khmds add_silyl Add (Chloromethyl)triisopropoxysilane (1.2 equiv) add_khmds->add_silyl react_rt Stir at RT for 2-4h add_silyl->react_rt add_tbaf Add TBAF and Water react_rt->add_tbaf heat_60c Heat at 60 °C for 2-4h add_tbaf->heat_60c workup Aqueous Work-up (EtOAc extraction) heat_60c->workup purify Purification (Column Chromatography) workup->purify end_product End Product: 1-methyl-3-(trifluoromethyl)-1H- pyrazole-4-carboxylic acid purify->end_product

Caption: Experimental workflow for the selective N1-methylation.

References

Application Notes and Protocols: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. Its rigid, planar structure, combined with the electron-withdrawing trifluoromethyl group and the versatile carboxylic acid handle, makes it a privileged scaffold for the design of potent and selective inhibitors of various biological targets. This document provides an overview of its primary applications as a core component of succinate dehydrogenase inhibitor (SDHI) fungicides and cyclooxygenase (COX) inhibitors, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.

Application 1: Succinate Dehydrogenase Inhibitors (Fungicides)

The most prominent application of this compound is in the development of agricultural fungicides. Amide derivatives of this acid are potent inhibitors of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. By blocking the activity of this crucial enzyme, these compounds disrupt the fungus's energy production, leading to its death. Several highly successful commercial fungicides are based on this scaffold.

Quantitative Data: SDHI Activity

The following table summarizes the in vitro and in vivo antifungal activities of several commercial fungicides derived from this compound.

CompoundTarget OrganismAssay TypeIC50 / EC50 (µg/mL)Reference
Fluxapyroxad Botrytis cinereaIn vitro0.791[1]
Rhizoctonia solaniIn vitro0.103[1]
Rhizoctonia solaniIn vivo (pot test)2.29[2]
Bixafen Various fungiNot specifiedNot specified[3][4]
Compound 7d Rhizoctonia solaniIn vitro0.046[1]
Compound 12b Rhizoctonia solaniIn vitro0.046[1]
Compound 9m Colletotrichum orbiculareIn vitroNot specified (high activity)[5][6]
Signaling Pathway: Inhibition of Mitochondrial Respiration

The primary mechanism of action for these fungicides is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain.

SDHI_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_Inputs Substrates cluster_Outputs Products Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e⁻ ATP_Synthase ATP Synthase Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e⁻ Complex_III Complex III (Cytochrome c reductase) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c oxidase) Cyt_c->Complex_IV H2O H₂O Complex_IV->H2O ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e⁻ NAD NAD⁺ Succinate Succinate Succinate->Complex_II e⁻ Fumarate Fumarate O2 O₂ O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase Inhibitor 1-Methyl-3-(trifluoromethyl)-1H- pyrazole-4-carboxamide Derivative (SDHI) Inhibitor->Complex_II Inhibition COX_Pathway cluster_COX COX Enzymes Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G₂ (PGG₂) Arachidonic_Acid->PGG2 Cyclooxygenase Activity COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE₂, PGF₂α, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA₂) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI₂) PGH2->Prostacyclins COX1->PGG2 COX2->PGG2 Inhibitor 1-Methyl-3-(trifluoromethyl)-1H- pyrazole-4-carboxamide Derivative (COX Inhibitor) Inhibitor->COX1 Non-selective Inhibition Inhibitor->COX2 Selective Inhibition Synthesis_Workflow Start Ethyl 1-methyl-3-(trifluoromethyl) -1H-pyrazole-4-carboxylate Step1 Hydrolysis (KOH, solvent) Start->Step1 Intermediate Reaction Mixture Step1->Intermediate Step2 Acidification (HCl to pH 1) Intermediate->Step2 Precipitate White Solid Precipitate Step2->Precipitate Step3 Filtration Precipitate->Step3 Step4 Washing & Drying Step3->Step4 Final_Product 1-Methyl-3-(trifluoromethyl) -1H-pyrazole-4-carboxylic acid Step4->Final_Product

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a key building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its trifluoromethyl group imparts unique properties such as increased metabolic stability and binding affinity to target proteins. The efficient, scalable, and cost-effective synthesis of this intermediate is therefore of significant interest for industrial applications.

This document provides detailed application notes and experimental protocols for two distinct and scalable synthetic routes for the large-scale production of this compound. The protocols are designed to be robust and reproducible, with quantitative data presented in tabular format for straightforward comparison and implementation in a laboratory or pilot plant setting.

Synthetic Strategies Overview

Two primary synthetic routes are detailed herein:

  • Route 1: Multi-step Synthesis from Sodium Cyanoacetate. This pathway involves a four-step sequence: condensation, acylation, cyclization, and hydrolysis. It is a versatile approach that builds the pyrazole ring system from acyclic precursors.

  • Route 2: Cyclization of Ethyl 4,4,4-trifluoro-2-(ethoxymethylene)-3-oxobutanoate with Methylhydrazine. This method utilizes a pre-functionalized β-ketoester derivative which undergoes cyclization with methylhydrazine to form the pyrazole core, followed by hydrolysis of the resulting ester.

The following sections provide a detailed breakdown of each synthetic route, including reaction parameters, step-by-step protocols, and quantitative data.

Route 1: Multi-step Synthesis from Sodium Cyanoacetate

This route offers a high-yield pathway to the target molecule from readily available starting materials.

Diagram of Synthetic Pathway: Route 1

G cluster_0 Step 1: Condensation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis A Sodium Cyanoacetate C 3-(Dimethylamino)acrylonitrile A->C Ethanol, 40-45°C, 5h B N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate B->C D 3-(Dimethylamino)acrylonitrile F Acylated Intermediate D->F TEA E Trifluoroacetyl Chloride E->F G Acylated Intermediate I 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile G->I Methanol/Water H Methylhydrazine H->I J 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile K This compound J->K Acid or Base Hydrolysis

Caption: Synthetic pathway for Route 1.

Quantitative Data for Route 1
StepReactantsMolar RatioSolventTemperature (°C)Time (h)Yield (%)
1. CondensationSodium Cyanoacetate, N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate1 : 2.5Ethanol40-45593.7
2. Acylation3-(Dimethylamino)acrylonitrile, Trifluoroacetyl Chloride, TEA1 : 1.5 : 2---78.6
3. CyclizationAcylated Intermediate, Methylhydrazine-Methanol/Water--74.3
4. Hydrolysis1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile-Dilute AcidReflux-High
Experimental Protocol for Route 1

Step 1: Condensation to form 3-(Dimethylamino)acrylonitrile

  • To a stirred solution of sodium cyanoacetate (1.0 eq) in ethanol, add N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate (2.5 eq).

  • Heat the reaction mixture to 40-45°C and maintain for 5 hours.

  • Monitor the reaction by a suitable chromatographic method (TLC or GC).

  • Upon completion, cool the reaction mixture and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure to yield crude 3-(dimethylamino)acrylonitrile, which can be used in the next step without further purification.

Step 2: Acylation

  • Dissolve 3-(dimethylamino)acrylonitrile (1.0 eq) and triethylamine (TEA, 2.0 eq) in a suitable aprotic solvent.

  • Cool the mixture in an ice bath.

  • Slowly add trifluoroacetyl chloride (1.5 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Filter the reaction mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the acylated intermediate.

Step 3: Cyclization to form 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

  • Dissolve the acylated intermediate in a mixture of methanol and water.

  • Add methylhydrazine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the formation of the pyrazole product.

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude carbonitrile.

Step 4: Hydrolysis to form this compound

  • Heat the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile under reflux with a dilute acid (e.g., hydrochloric acid).[1]

  • Continue heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • The carboxylic acid product will precipitate from the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Route 2: Synthesis from Ethyl 4,4,4-trifluoroacetoacetate

This route provides a more convergent approach to the pyrazole core.

Diagram of Synthetic Pathway: Route 2

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A Ethyl 4,4,4-trifluoroacetoacetate C Ethyl 4,4,4-trifluoro-2-(ethoxymethylene)-3-oxobutanoate A->C Acetic Anhydride B Triethyl Orthoformate B->C D Ethyl 4,4,4-trifluoro-2-(ethoxymethylene)-3-oxobutanoate F Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate D->F E Methylhydrazine E->F G Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate H This compound G->H Aqueous Base (e.g., NaOH), then Acidification

Caption: Synthetic pathway for Route 2.

Quantitative Data for Route 2
StepReactantsSolventTemperature (°C)Time (h)Yield (%)
1. Intermediate FormationEthyl 4,4,4-trifluoroacetoacetate, Triethyl OrthoformateAcetic AnhydrideReflux-High
2. CyclizationEthyl 4,4,4-trifluoro-2-(ethoxymethylene)-3-oxobutanoate, Methylhydrazine---High
3. HydrolysisEthyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, NaOHWater/EthanolRoom TempOvernight>90
Experimental Protocol for Route 2

Step 1: Formation of Ethyl 4,4,4-trifluoro-2-(ethoxymethylene)-3-oxobutanoate

  • Combine ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate in acetic anhydride.

  • Heat the mixture to reflux and maintain until the starting material is consumed (monitor by GC or TLC).

  • Cool the reaction mixture and remove the volatile components under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to form Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • Dissolve the crude ethyl 4,4,4-trifluoro-2-(ethoxymethylene)-3-oxobutanoate in a suitable solvent.

  • Add methylhydrazine to the solution at a controlled temperature.

  • Stir the reaction mixture until the cyclization is complete.

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl ester.

Step 3: Hydrolysis to form this compound

  • Dissolve the crude ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in a mixture of ethanol and aqueous sodium hydroxide.

  • Stir the mixture at room temperature overnight.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Once complete, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Logical Workflow for Synthesis

G Start Starting Materials Procurement Route1 Route 1: From Sodium Cyanoacetate Start->Route1 Route2 Route 2: From Ethyl 4,4,4-trifluoroacetoacetate Start->Route2 QC1 In-process Quality Control Route1->QC1 Route2->QC1 Purification Purification of Final Product QC1->Purification FinalQC Final Product Quality Control Purification->FinalQC Product This compound FinalQC->Product

References

Application Notes and Protocols for the Quantification of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in various matrices. The methods described are based on established analytical techniques for structurally related compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate quantification of this compound is crucial for process optimization, quality control, and pharmacokinetic studies. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).

Physicochemical Properties of the Analyte:

PropertyValue
Molecular Formula C₆H₅F₃N₂O₂
Molecular Weight 194.11 g/mol [1]
Predicted pKa ~2.93[2][3]
Solubility Slightly soluble in DMSO and Methanol[2][3]

Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of the analyte in bulk materials and simple formulations where high sensitivity is not required.

Experimental Protocol:

a) Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

c) Method Validation Parameters:

ParameterAcceptance Criteria
Linearity R² > 0.995 over a range of 1-100 µg/mL
Accuracy 90-110% recovery
Precision (RSD) < 5%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of the analyte in complex biological matrices such as plasma and urine.

Experimental Protocol:

a) Sample Preparation (for Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Perform a protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b) UPLC-MS/MS Conditions:

ParameterRecommended Conditions
Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 193.0 (M-H)⁻
Product Ions (m/z) To be determined by infusion (likely fragments include loss of CO₂ and CF₃)
Collision Energy To be optimized

c) Method Validation Parameters:

ParameterAcceptance Criteria
Linearity R² > 0.998 over a range of 0.1-1000 ng/mL
Accuracy 85-115% recovery
Precision (RSD) < 15%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Matrix Effect To be evaluated
Stability To be assessed under various conditions

Data Presentation

Table 1: Summary of Proposed Analytical Methods

ParameterHPLC-UVUPLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio
Typical Application Purity of bulk substance, simple formulationsBioanalysis, trace analysis in complex matrices
Sample Preparation Dilution, filtrationProtein precipitation, LLE, or SPE
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% Formic Acid
Detection UV at 210 nmESI-Negative, MRM
Estimated LOQ ~1 µg/mL~0.1 ng/mL

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E C18 Separation D->E F UV Detection (210 nm) E->F G Chromatogram F->G H Quantification G->H

Caption: Workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis P1 Plasma Sample + IS P2 Protein Precipitation (ACN) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Evaporation P3->P4 P5 Reconstitution P4->P5 A1 Inject into UPLC P5->A1 A2 C18 UPLC Separation A1->A2 A3 ESI- Source A2->A3 A4 Tandem Mass Spectrometry (MRM) A3->A4 D1 Peak Integration A4->D1 D2 Concentration Calculation D1->D2

Caption: UPLC-MS/MS workflow for plasma.

References

Application Notes and Protocols: Derivatization of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its subsequent evaluation in various bioassays. This key pyrazole scaffold is a versatile starting material for the synthesis of a wide range of biologically active compounds.

Introduction

This compound is a crucial building block in medicinal chemistry and agrochemical research. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antifungal, and anticancer properties. The trifluoromethyl group often enhances metabolic stability and binding affinity of the molecule to its biological target. These notes will focus on the most common and effective derivatization strategy, the formation of amides, and provide protocols for relevant bioassays. Pyrazole-containing compounds are known to exhibit various biological activities such as antibacterial, antifungal, anticancer, and anti-inflammatory effects.[1][2]

Key Derivatization Strategy: Amide Synthesis

The most prevalent and biologically successful derivatization of this compound involves the formation of amides via coupling with various primary and secondary amines. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride intermediate.

Protocol 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to its corresponding acid chloride, a key intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser and drying tube

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, suspend this compound (1 equivalent) in anhydrous DCM.

  • Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride can be used in the next step without further purification. A similar procedure is used for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[3]

Protocol 2: General Amide Coupling Reaction

This protocol outlines the synthesis of pyrazole-carboxamides from the acyl chloride intermediate and a desired amine.

Materials:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • Desired primary or secondary amine (1 equivalent)

  • Triethylamine (TEA) or another suitable base (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Magnetic stirrer

  • Round-bottom flask

  • Standard work-up and purification equipment (separatory funnel, silica gel for chromatography)

Procedure:

  • Dissolve the desired amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask at 0 °C.

  • Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1 equivalent) in anhydrous DCM to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative. This general method has been used to synthesize a variety of trifluoromethyl-pyrazole-carboxamide derivatives.[4]

Bioassay Protocols and Data

The synthesized derivatives can be screened in a variety of bioassays to determine their biological activity. Below are protocols for common assays where pyrazole derivatives have shown significant activity.

Application 1: Anti-inflammatory Activity - Cyclooxygenase (COX) Inhibition Assay

Derivatives of pyrazole carboxylic acids have been identified as potent inhibitors of COX enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is used to determine the inhibitory activity and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Synthesized pyrazole derivatives (test compounds)

  • Reference inhibitors (e.g., ketoprofen, celecoxib)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

  • Microplate reader

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or reference inhibitor at various concentrations for a specified time (e.g., 15 minutes) at 37 °C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 10 minutes) at 37 °C.

  • Stop the reaction.

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Quantitative Data Summary: COX Inhibition

CompoundTargetIC50 (µM)Selectivity Ratio (COX-1/COX-2)
3b COX-10.46[4]0.12
COX-23.82[4]
3d COX-24.92[4]1.14 (COX-2 selective)
3g COX-22.65[4]1.68 (COX-2 selective)
Ketoprofen COX-20.164[4]0.21

Data extracted from a study on trifluoromethyl-pyrazole-carboxamides.[4]

Application 2: Antifungal Activity - Succinate Dehydrogenase (SDH) Inhibition

Amide derivatives of the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are potent fungicides that act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[5][6]

Protocol 4: In Vitro Antifungal Mycelial Growth Inhibition Assay

This assay determines the efficacy of the synthesized compounds in inhibiting the growth of various fungal pathogens.

Materials:

  • Fungal strains (e.g., Rhizoctonia solani, Gibberella zeae, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • Synthesized pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Commercial fungicide as a positive control (e.g., boscalid, bixafen)

  • Petri dishes

Procedure:

  • Prepare PDA medium and sterilize.

  • While the medium is still molten, add the test compound at various concentrations.

  • Pour the amended PDA into sterile Petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial plug from a fresh fungal culture.

  • Incubate the plates at an appropriate temperature (e.g., 25 °C) for several days.

  • Measure the diameter of the fungal colony.

  • Calculate the percentage of mycelial growth inhibition compared to a solvent control.

  • Determine the EC50 value (the effective concentration that causes 50% inhibition of growth).

Quantitative Data Summary: Antifungal Activity

CompoundFungal SpeciesIC50 / EC50 (mg/L or µg/mL)
SCU2028 Rhizoctonia solani7.48 mg/L[7]
7a Gibberella zeae1.8 µg/mL[6]
7c Fusarium oxysporum1.5 µg/mL[6]
7c Cytospora mandshurica3.6 µg/mL[6]
7f Phytophthora infestans6.8 µg/mL[6]

Data extracted from studies on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides.[6][7]

Application 3: Anticancer Activity - Cytotoxicity Assay

Certain pyrazole-carboxamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4]

Protocol 5: MTS Cytotoxicity Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Materials:

  • Cancer cell lines (e.g., CaCo-2, MCF-7, HepG2)

  • Normal cell lines for selectivity assessment (e.g., HEK293T)

  • Cell culture medium and supplements

  • Synthesized pyrazole derivatives

  • MTS reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add the MTS reagent to each well and incubate for 1-4 hours at 37 °C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Quantitative Data Summary: Anticancer Activity

CompoundCell LineIC50 (µM)
3a CaCo-243.01 - 58.04[4]
MCF-7
Hep3B
HepG2

Data extracted from a study on trifluoromethyl-pyrazole-carboxamides.[4]

Visualized Workflows and Pathways

experimental_workflow start 1-methyl-3-(trifluoromethyl)-1H- pyrazole-4-carboxylic acid acid_chloride 1-methyl-3-(trifluoromethyl)-1H- pyrazole-4-carbonyl chloride start->acid_chloride SOCl₂ derivatives Pyrazole-Carboxamide Derivatives acid_chloride->derivatives Amine, Base bioassays Biological Assays derivatives->bioassays cox COX-1/COX-2 Inhibition bioassays->cox antifungal Antifungal Screening bioassays->antifungal anticancer Anticancer Cytotoxicity bioassays->anticancer data Data Analysis (IC50 / EC50) cox->data antifungal->data anticancer->data

Caption: General workflow for derivatization and bioassay screening.

cox_pathway mem_phosph Membrane Phospholipids arachidonic Arachidonic Acid mem_phosph->arachidonic PLA₂ cox_enzymes COX-1 / COX-2 arachidonic->cox_enzymes pgg2 Prostaglandin G2 (PGG2) cox_enzymes->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Pyrazole-Carboxamide Inhibitor inhibitor->cox_enzymes

Caption: COX enzyme signaling pathway and point of inhibition.

sdh_pathway succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc e⁻ transfer atp ATP Production etc->atp inhibitor Pyrazole-Carboxamide Inhibitor (Fungicide) inhibitor->sdh

Caption: SDH inhibition in the mitochondrial respiratory chain.

References

Application Notes and Protocols: The Use of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid in SAR Studies for Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries.

Introduction

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a key building block in the synthesis of a significant class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). The pyrazole-carboxamide scaffold derived from this acid has proven to be a versatile and highly effective framework for the development of potent antifungal agents. Structure-Activity Relationship (SAR) studies are crucial in optimizing the fungicidal activity of these compounds. These studies systematically modify the chemical structure of the lead compounds and evaluate the resulting impact on their biological efficacy. This document provides detailed application notes and protocols for utilizing this compound in SAR studies aimed at the discovery of novel SDHI fungicides.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary target of fungicides derived from this compound is the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain. SDH plays a critical role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool.

By binding to the ubiquinone binding site (Q-site) of the SDH enzyme complex, these pyrazole-carboxamide inhibitors block the electron transport chain. This disruption of cellular respiration leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal cell death.[1][2][3][4]

Below is a diagram illustrating the inhibition of the mitochondrial electron transport chain by pyrazole-carboxamide derivatives.

cluster_0 Mitochondrial Inner Membrane cluster_1 TCA Cycle Complex I Complex I Q Q Complex I->Q Complex III Complex III Q->Complex III Complex II Succinate Dehydrogenase (SDH) Complex II Complex II->Q Cyt c Cyt c Complex III->Cyt c Complex IV Complex IV Cyt c->Complex IV O2 O2 Complex IV->O2 H2O Succinate Succinate Succinate->Complex II Fumarate Fumarate Succinate->Fumarate SDH Inhibitor Pyrazole-Carboxamide Inhibitor Inhibitor->Complex II Inhibition

Caption: Inhibition of Succinate Dehydrogenase (SDH) by Pyrazole-Carboxamide Derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies on 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have revealed several key structural features that influence their antifungal activity. The general scaffold consists of the pyrazole-4-carboxamide core, which is N-substituted with various aryl or heteroaryl moieties.

Key SAR Observations:

  • Pyrazole Ring Substitution: The 1-methyl and 3-trifluoromethyl groups on the pyrazole ring are generally considered crucial for high activity. The trifluoromethyl group, in particular, contributes significantly to the binding affinity.

  • Amide Linker: The carboxamide linker is essential for interacting with the target enzyme.

  • N-Substituent: The nature of the substituent on the amide nitrogen (the "aniline" part) is a major determinant of the fungicidal spectrum and potency. Modifications in this region have led to the development of numerous commercial fungicides. For instance, the introduction of hydrophobic branched alkyl groups at the ortho position of an N-phenyl group can lead to high and broad-spectrum fungicidal activity.[5][6]

The following table summarizes the in vitro antifungal activity of representative 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives against various phytopathogenic fungi.

Compound IDN-SubstituentTarget FungiEC50 (µg/mL)Reference
7d 2-(o-tolyloxymethyl)phenylRhizoctonia solani0.046[3]
12b 2-(m-tolyloxymethyl)phenylRhizoctonia solani0.046[3]
TM-1 3-ethoxy-4-methylphenylCorn Rust (Puccinia sorghi)Not specified, but 2-4x higher activity than fluxapyroxad[7][8]
TM-2 3-isopropoxy-4-methylphenylCorn Rust (Puccinia sorghi)Not specified, but 2-4x higher activity than fluxapyroxad[7][8]
7a N-(pyridin-4-yl)-1-(p-tolyl)Gibberella zeae1.8[9]
7c N-(pyridin-4-yl)-1-(4-ethylphenyl)Fusarium oxysporum1.5[9]
7f N-(2-chloropyridin-4-yl)-1-(p-tolyl)Phytophthora infestans6.8[9]
Boscalid 2-(4-chlorophenyl)phenylRhizoctonia solani0.741[3]
Fluxapyroxad 3',4',5'-trifluorobiphenyl-2-ylRhizoctonia solani0.103[3]

The following table presents the inhibitory activity of selected compounds against the succinate dehydrogenase (SDH) enzyme.

Compound IDN-SubstituentIC50 (µM)Reference
7d 2-(o-tolyloxymethyl)phenyl3.293[3]
8e 2-(benzylthio)phenyl1.30[2]
4c N-(pyridin-4-yl)-1-(4-chlorophenyl)12.5 (µg/mL)[9]
7f N-(2-chloropyridin-4-yl)-1-(p-tolyl)6.9 (µg/mL)[9]
Boscalid 2-(4-chlorophenyl)phenyl7.507[3]
Fluxapyroxad 3',4',5'-trifluorobiphenyl-2-yl5.991[3]

Experimental Protocols

A general workflow for the synthesis and evaluation of novel 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives is outlined below.

cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation A 1. Synthesis of 1-methyl-3-(trifluoromethyl) -1H-pyrazole-4-carbonyl chloride B 2. Amide Coupling with Substituted Anilines A->B C 3. Column Chromatography B->C D 4. Spectroscopic Analysis (NMR, MS) C->D E 5. In Vitro Antifungal Assay D->E F 6. SDH Enzyme Inhibition Assay E->F G 7. In Vivo Antifungal Assay (Greenhouse/Field Trials) F->G

Caption: General Experimental Workflow for SAR Studies.

Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling with Substituted Anilines

  • Dissolve the desired substituted aniline in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a base (e.g., triethylamine, pyridine).

  • Cool the solution to 0 °C.

  • Add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride in the same solvent dropwise to the aniline solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.[10]

In Vitro Antifungal Assay (Mycelial Growth Inhibition)
  • Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.

  • Incorporate the test compounds (dissolved in a minimal amount of a suitable solvent like DMSO) into the molten PDA at various concentrations.

  • Pour the amended PDA into Petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial plug of the target fungus.

  • Incubate the plates at an appropriate temperature for the specific fungus until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Measure the diameter of the fungal colony in each plate.

  • Calculate the percentage of inhibition of mycelial growth compared to the control.

  • Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis.

Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay
  • Isolate mitochondria from the target fungal species.

  • Prepare a reaction buffer containing a suitable substrate (e.g., succinate) and an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the mitochondrial suspension.

  • Monitor the reduction of the electron acceptor spectrophotometrically over time.

  • Calculate the rate of the enzymatic reaction.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).[3]

Conclusion

The this compound scaffold is a cornerstone in the development of modern SDHI fungicides. Systematic SAR studies, guided by the protocols outlined in this document, are essential for the discovery of new and more effective antifungal agents. By understanding the relationship between chemical structure and biological activity, researchers can rationally design novel compounds with improved potency, a broader spectrum of activity, and a reduced risk of resistance development.

References

Application Notes and Protocols for the Synthesis of Novel Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole-based compounds represent a significant class of heterocyclic molecules in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Their versatile scaffold allows for structural modifications that can be fine-tuned to achieve high potency and selectivity for various biological targets. This has led to the development of numerous pyrazole-containing drugs with applications as anti-inflammatory, anticancer, antibacterial, and antiviral agents.[2][3][4][5] These application notes provide an overview of modern synthetic strategies for creating novel pyrazole-based inhibitors, detailed experimental protocols for key reactions, and a summary of their biological activities.

Synthetic Strategies for Pyrazole-Based Inhibitors

The synthesis of the pyrazole core can be achieved through several established and modern methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern on the pyrazole ring and the availability of starting materials.

1. Cyclocondensation Reactions: This is a classical and widely used method for pyrazole synthesis. It typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[2][3][6] The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the hydrazine.

2. 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkene.[2][3] This approach offers a high degree of regiocontrol and is particularly useful for the synthesis of polysubstituted pyrazoles.

3. Multicomponent Reactions (MCRs): MCRs have gained prominence as an efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a one-pot reaction.[5][7][8] For pyrazole synthesis, MCRs often involve the condensation of a hydrazine, a β-ketoester, and an aldehyde.

4. Modern Synthetic Techniques: To improve reaction efficiency, yield, and environmental footprint, modern techniques such as microwave-assisted synthesis and ultrasound-assisted reactions have been successfully applied to pyrazole synthesis.[7][9] These methods often lead to shorter reaction times and cleaner reaction profiles.

A general workflow for the synthesis and evaluation of pyrazole-based inhibitors is depicted below.

Experimental Workflow for Pyrazole-Based Inhibitor Synthesis cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Hydrazines, 1,3-Dicarbonyls) Reaction Synthetic Route Selection (e.g., Cyclocondensation, MCR) Start->Reaction Reactants Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Crude Product Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Purified Compound Screening In vitro Biological Screening (e.g., Kinase Assay, Cell Viability) Characterization->Screening Test Compound Data_Analysis Data Analysis (IC50/GI50 Determination) Screening->Data_Analysis Raw Data Lead_Optimization Lead Optimization (SAR Studies) Data_Analysis->Lead_Optimization Structure-Activity Relationship NF-kB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes activates Pyrazole Pyrazole Inhibitor (e.g., 6c) Pyrazole->NFkB inhibits Kinase Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., BMPR2) Growth_Factor->Receptor_Kinase Downstream_Kinases Downstream Kinase Cascade (e.g., SMADs) Receptor_Kinase->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors activates Cell_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cell_Response Pyrazole_Kinase_Inhibitor Pyrazole-Based Kinase Inhibitor Pyrazole_Kinase_Inhibitor->Receptor_Kinase competes with ATP ATP ATP ATP->Receptor_Kinase binds to active site

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.

Issue 1: Consistently Low Yield of the Final Carboxylic Acid Product

Possible Causes and Solutions:

  • Incomplete Hydrolysis of the Ester Intermediate: The conversion of the ethyl ester precursor to the carboxylic acid may not be complete.

    • Troubleshooting Steps:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting ester.

      • Adjust Stoichiometry of Base: Ensure a sufficient molar excess of the base (e.g., potassium hydroxide) is used to drive the saponification to completion. A molar ratio of 1:1.2 to 1:1.5 (ester:base) is a good starting point.[1]

      • Optimize Temperature: While many hydrolyses proceed at room temperature, gentle heating may be required to ensure full conversion.[2] Monitor for potential side reactions at elevated temperatures.

  • Suboptimal Cyclization Conditions: In multi-step syntheses, the yield of the pyrazole ring formation may be low.

    • Troubleshooting Steps:

      • Solvent Selection: The choice of solvent can significantly impact the reaction. For the cyclization step, a mixed solvent system like methanol and water has been shown to be effective.[3]

      • Catalyst Choice: For syntheses involving condensation reactions, the choice and amount of acid or base catalyst are critical.[2]

      • Temperature Control: The cyclization reaction temperature should be carefully controlled. For instance, a reaction temperature of 40-45°C has been reported to improve yield in a related synthesis.[3]

  • Side Reactions and Byproduct Formation: The formation of unwanted side products, such as regioisomers, can significantly decrease the yield of the desired product.[2]

    • Troubleshooting Steps:

      • Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents to minimize side reactions.

      • Purification of Intermediates: Ensure that all intermediates are sufficiently pure before proceeding to the next step, as impurities can lead to unwanted side reactions.[4]

Issue 2: Formation of Regioisomers During Pyrazole Synthesis

When using unsymmetrical starting materials, the formation of two or more regioisomers is a common problem in pyrazole synthesis.

Possible Causes and Solutions:

  • Lack of Regioselectivity in Cyclization: The nucleophilic attack of the substituted hydrazine can occur at two different carbonyl centers of the diketone precursor, leading to a mixture of pyrazole isomers.

    • Troubleshooting Steps:

      • Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to improve regioselectivity in some pyrazole syntheses.[4]

      • pH Control: The pH of the reaction medium can influence the site of the initial nucleophilic attack. Acidic or basic catalysts can be used to favor the formation of one regioisomer.

      • Temperature Optimization: Lowering the reaction temperature may increase the kinetic selectivity towards the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine for the construction of the pyrazole ring, followed by hydrolysis of the resulting ethyl ester.[1] An alternative route utilizes sodium cyanoacetate, which undergoes condensation, acylation, cyclization, and hydrolysis.[3]

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] This allows for the tracking of the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.

Q3: What is a typical yield for the final hydrolysis step?

A3: A reported yield for the hydrolysis of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate to this compound is 59%.[1] However, yields can be optimized by adjusting reaction conditions.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should be followed. Trifluoroacetyl chloride, which may be used in some synthesis routes, is corrosive and requires careful handling in a fume hood.[3] Always consult the Safety Data Sheet (SDS) for all chemicals used.

Quantitative Data Summary

Synthesis StepReactantsSolventTemperatureTimeYieldReference
CondensationSodium cyanoacetate, N-(methoxymethylene)-N,N-dimethylaminium methanesulfonateEthanol40-45°C5 h93.7%[3]
Acylation3-(dimethylamino)acrylonitrile, trifluoroacetyl chloride, TEA---78.6%[3]
CyclizationAcylated intermediateMethanol/Water--74.3%[3]
HydrolysisEthyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, Potassium hydroxideNot specifiedRoom TempOvernight59%[1]

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of Ethyl Ester

This protocol is based on the hydrolysis of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.[1]

  • Dissolution: In a reaction vial, dissolve ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent such as ethanol.

  • Base Addition: Add a solution of potassium hydroxide (1.2-1.5 eq) in water to the reaction mixture.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 1 with dilute hydrochloric acid.

  • Precipitation and Filtration: A white solid product should precipitate. Collect the solid by filtration.

  • Washing and Drying: Wash the solid with a suitable solvent (e.g., cold water) and dry to obtain this compound.

Protocol 2: Improved Synthesis from Sodium Cyanoacetate

This protocol describes a higher-yield, multi-step synthesis.[3]

  • Condensation: React sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours.

  • Acylation: The resulting 3-(dimethylamino)acrylonitrile is then acylated using trifluoroacetyl chloride with triethylamine (TEA) as an acid scavenger.

  • Cyclization: The acylated intermediate is cyclized in a mixed solvent of methanol and water.

  • Hydrolysis: The resulting pyrazole intermediate is hydrolyzed to the final carboxylic acid product.

Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed Check_Hydrolysis Incomplete Hydrolysis? Start->Check_Hydrolysis Check_Cyclization Suboptimal Cyclization? Check_Hydrolysis->Check_Cyclization No Solution_Hydrolysis Increase Reaction Time Adjust Base Stoichiometry Optimize Temperature Check_Hydrolysis->Solution_Hydrolysis Yes Check_Side_Reactions Side Reactions? Check_Cyclization->Check_Side_Reactions No Solution_Cyclization Optimize Solvent System Screen Catalysts Control Temperature Check_Cyclization->Solution_Cyclization Yes Solution_Side_Reactions Control Reaction Conditions Purify Intermediates Check_Side_Reactions->Solution_Side_Reactions Yes End Yield Improved Solution_Hydrolysis->End Solution_Cyclization->End Solution_Side_Reactions->End

Caption: Troubleshooting workflow for low yield.

Synthesis_Workflow cluster_ester_route Route 1: From Ethyl Ester cluster_cyanoacetate_route Route 2: From Sodium Cyanoacetate A1 Ethyl 4,4,4-trifluoroacetoacetate + Methylhydrazine A2 Ethyl 1-methyl-3-(trifluoromethyl) -1H-pyrazole-4-carboxylate A1->A2 Cyclization A3 Hydrolysis (KOH) A2->A3 Final_Product 1-methyl-3-(trifluoromethyl) -1H-pyrazole-4-carboxylic acid A3->Final_Product B1 Sodium Cyanoacetate B2 Condensation B1->B2 B3 Acylation B2->B3 B4 Cyclization B3->B4 B5 Hydrolysis B4->B5 B5->Final_Product

Caption: Synthetic routes to the target compound.

References

Technical Support Center: Regioselective N-Methylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective N-methylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-methylation of pyrazoles.

Problem Possible Cause(s) Suggested Solution(s)
1. Poor Regioselectivity (Mixture of N1 and N2 Isomers) - Non-selective methylating agent: Traditional reagents like methyl iodide or dimethyl sulfate often exhibit poor selectivity.[1] - Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio.[1][2] - Minimal steric or electronic bias from pyrazole substituents: If the substituents on the pyrazole ring do not create a significant difference in the steric or electronic environment of the two nitrogen atoms, poor selectivity can result.- Utilize a sterically hindered methylating agent: Employ bulky reagents such as α-halomethylsilanes which have been shown to afford excellent N1-selectivity (often >90%).[1][3][4][5][6] - Optimize reaction conditions: Screen various bases (e.g., NaH, KHMDS, K₂CO₃) and solvents (e.g., THF, DMF, DMSO, or fluorinated alcohols like TFE and HFIP).[7][8] Temperature can also be a critical factor to investigate.[1] - Consider biocatalysis: Engineered methyltransferases can offer exceptional regioselectivity (>99%).[1][9][10] - Employ a protecting group strategy: Temporarily block one nitrogen atom to direct methylation to the desired position, followed by a deprotection step.[1]
2. Low or No Yield - Poor quality or decomposition of reagents: Methylating agents can degrade, and solvents may not be anhydrous.[1] - Insufficiently strong base: The selected base may not be strong enough to deprotonate the pyrazole N-H, particularly with electron-withdrawing groups present.[1] - Low reactivity of the pyrazole: Electron-withdrawing substituents on the pyrazole ring decrease its nucleophilicity.[1]- Use fresh or purified reagents: Ensure the methylating agent is of high quality and use anhydrous solvents. - Select a stronger base: For less acidic pyrazoles, consider using stronger bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS).[1] - Increase reaction temperature or use a more reactive methylating agent: This can help overcome the low nucleophilicity of the pyrazole.[1]
3. Formation of Side Products - Over-methylation: Use of highly reactive methylating agents or prolonged reaction times can lead to the formation of quaternary pyrazolium salts.[1]- Monitor the reaction closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the desired product to avoid over-reaction. - Control stoichiometry: Use a less reactive methylating agent or carefully control the amount of methylating agent used.[1]
4. Difficult Product Purification - Inseparable regioisomers: The N1 and N2 methylated isomers may have very similar polarities, making separation by standard silica gel chromatography challenging.[1] - Highly polar product: The N-methylated pyrazole may be highly polar, leading to streaking or poor mobility on a silica gel column.[1]- Modify chromatographic conditions: For inseparable isomers, explore different solvent systems or consider preparative HPLC. For highly polar products, use a more polar eluent (e.g., methanol in dichloromethane), add a modifier like triethylamine to the eluent for basic compounds, or switch to reversed-phase chromatography.[1]
5. Product Loss During Workup - Water-soluble product: Highly polar N-methylated pyrazoles can be soluble in water, leading to their loss during aqueous extraction steps.[1]- Minimize aqueous washes: Use the minimum volume of water necessary for the workup. - Perform back-extraction: Extract the aqueous layers with a suitable organic solvent to recover any dissolved product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-methylation of unsymmetrically substituted pyrazoles?

A1: The main challenge is controlling the regioselectivity of the methylation. Pyrazoles possess two adjacent nitrogen atoms (N1 and N2), and their similar reactivity often results in the formation of a mixture of N1- and N2-methylated regioisomers, which can be difficult to separate.[1][11] Traditional methylating agents like methyl iodide or dimethyl sulfate typically provide poor selectivity.[1]

Q2: What factors influence the N1/N2 selectivity in pyrazole methylation?

A2: Several factors can influence the regioselectivity:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the use of sterically demanding methylating agents can favor methylation at the less hindered nitrogen atom.[1][3][4][5][6]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 isomers.[1][2]

  • Methylating Agent: The nature of the methylating agent plays a crucial role. More advanced and sterically hindered reagents have been developed to improve selectivity.[1][3][4][5][6]

Q3: Are there reliable methods to achieve high N1-selectivity?

A3: Yes, several methods have been developed for high N1-selectivity:

  • Sterically Hindered Methylating Agents: Using bulky α-halomethylsilanes as "masked" methylating reagents has been shown to afford excellent N1-selectivity (often >90%).[1][3][4][5][6]

  • Biocatalysis: Engineered enzymes, such as methyltransferases, can provide exceptional regioselectivity (>99%) for pyrazole methylation.[1][9][10]

  • Protecting Group Strategies: In some cases, a protecting group can be used to block one of the nitrogen atoms, directing methylation to the desired position, followed by deprotection.[1]

Q4: How can I separate a mixture of N1- and N2-methylated pyrazole isomers?

A4: The most common method for separating regioisomers is silica gel column chromatography. However, if the isomers have very similar polarities, this can be challenging.[1] In such cases, trying different eluent systems, or using high-performance liquid chromatography (HPLC) may be necessary. For more polar pyrazoles, reversed-phase (C18) chromatography can be a viable option.[1]

Q5: Can the solvent choice dramatically affect regioselectivity?

A5: Yes, the solvent can have a significant impact. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in some pyrazole syntheses compared to traditional solvents like ethanol.[7]

Data Summary

Table 1: Comparison of Regioselectivity for Different N-Methylation Methods

MethodMethylating AgentSubstrate ExampleN1:N2 RatioYieldReference
Steric Hindranceα-halomethylsilanesVarious substituted pyrazoles92:8 to >99:1Good[3][4][5][6]
BiocatalysisIodomethane (with enzyme cascade)5-cyclopropylpyrazole>99:1up to 99%[9][10]
Solvent EffectMethylhydrazine (in pyrazole synthesis)1,3-diketonesup to 99:1 (in HFIP)-[7]

Experimental Protocols

Protocol 1: N1-Selective Methylation of Pyrazoles using α-Halomethylsilanes

This protocol is adapted from a method utilizing sterically bulky α-halomethylsilanes as masked methylating reagents to achieve high N1-selectivity.[3][4][5][6]

Step 1: N-Alkylation

  • To a solution of the substituted pyrazole (1.0 equiv) in a suitable aprotic solvent (e.g., DMSO), add a base such as potassium carbonate (K₂CO₃) (1.5 equiv).

  • Add the sterically bulky α-halomethylsilane reagent (e.g., (chloromethyl)triisopropoxysilane) (1.2 equiv) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting pyrazole is consumed as monitored by TLC or LC-MS.

Step 2: Protodesilylation

  • To the reaction mixture from Step 1, add a fluoride source such as tetrabutylammonium fluoride (TBAF) (2.0 equiv) and water.

  • Heat the mixture to 60 °C and stir for 2-4 hours to facilitate the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.

Visualizations

experimental_workflow start Start: Substituted Pyrazole step1 Step 1: N-Alkylation - Base (e.g., K₂CO₃) - α-Halomethylsilane - Solvent (e.g., DMSO) start->step1 intermediate Silylated Intermediate step1->intermediate step2 Step 2: Protodesilylation - Fluoride Source (e.g., TBAF) - Water - Heat (60 °C) intermediate->step2 workup Workup & Purification - Extraction - Chromatography step2->workup end End: N1-Methylated Pyrazole workup->end

Caption: Workflow for N1-selective methylation of pyrazoles.

troubleshooting_regioselectivity problem Poor Regioselectivity? check_reagent Is a selective methylating agent used? problem->check_reagent Yes check_conditions Are reaction conditions (base, solvent, temp) optimized? check_reagent->check_conditions No use_bulky_reagent Use sterically hindered reagent (e.g., α-halomethylsilane) check_reagent->use_bulky_reagent Yes try_biocatalysis Consider enzymatic methylation check_reagent->try_biocatalysis Yes screen_conditions Screen bases, solvents (e.g., fluorinated alcohols), and temperature check_conditions->screen_conditions No solution Improved Regioselectivity use_bulky_reagent->solution try_biocatalysis->solution screen_conditions->solution

Caption: Troubleshooting poor regioselectivity in pyrazole N-methylation.

References

Technical Support Center: Purification of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid from a reaction mixture.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The isolated product is an oil or fails to crystallize.

Potential Cause Troubleshooting Step
Presence of residual solvent Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Impurities hindering crystallization - Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. - Perform a liquid-liquid extraction to remove soluble impurities. - Purify the crude product using column chromatography.
Product is inherently low melting If the product is pure and still an oil, it may have a low melting point. Confirm purity by NMR or LC-MS.

Issue 2: The product is colored (yellow or brown).

Potential Cause Troubleshooting Step
Presence of colored impurities from starting materials or side reactions - Recrystallize the product from a suitable solvent system. Activated charcoal can be added during recrystallization to adsorb colored impurities. - Perform column chromatography to separate the colored impurities.
Degradation of the product Avoid excessive heat and exposure to strong acids or bases during the work-up and purification.

Issue 3: Low yield after purification.

Potential Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before work-up.
Loss of product during extraction - Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during extraction of the carboxylic acid into an organic solvent.[1] - Perform multiple extractions with smaller volumes of solvent.
Product loss during crystallization - Concentrate the mother liquor and attempt a second crystallization. - Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Issue 4: Presence of isomeric impurities in the final product.

Potential Cause Troubleshooting Step
Non-regioselective cyclization reaction - Optimize the reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. - Isomeric pyrazoles can often be separated by fractional crystallization or column chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities include unreacted starting materials, byproducts from side reactions, and regioisomers formed during the pyrazole ring synthesis. One common isomer is 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.

Q2: How can I effectively remove water from the final product?

A2: Water can be removed by drying the solid product in a vacuum oven. If the product is in an organic solvent, drying over anhydrous sodium sulfate or magnesium sulfate followed by filtration is effective.

Q3: What is a suitable solvent for recrystallizing this compound?

A3: Based on available literature for similar compounds, aqueous ethanol, aqueous methanol, or aqueous isopropanol solutions are effective for recrystallization.[3] The optimal solvent ratio should be determined experimentally.

Q4: What analytical techniques can be used to assess the purity of the final product?

A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and Mass Spectrometry (MS). The melting point of the solid can also be a good indicator of purity. A sharp melting point range close to the literature value suggests high purity. The reported melting point is 195-196 °C.[1]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Extract the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move to the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with an organic solvent (e.g., ethyl acetate) to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer to pH 1-2 with a strong acid, such as dilute hydrochloric acid, to precipitate the carboxylic acid.[1]

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is for purifying the solid carboxylic acid obtained after initial work-up.

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., 40% aqueous ethanol).[3]

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated at reflux for a short period.

  • Hot filter the solution to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

Purification Method Reported Purity Reported Yield Reference
Recrystallization from 40% aqueous ethanol99.6% (HPLC)75.8%[3]
Recrystallization from 35% aqueous methanol99.6% (HPLC)77.1%[3]
Recrystallization from 45% aqueous isopropanol99.6% (HPLC)75.2%[3]

Visualizations

PurificationWorkflow cluster_extraction Acid-Base Extraction cluster_crystallization Recrystallization cluster_chromatography Column Chromatography A Crude Reaction Mixture in Organic Solvent B Extract with aq. NaHCO3 A->B C Aqueous Layer (Sodium Salt) B->C D Acidify with HCl C->D E Precipitated Pure Acid D->E F Crude Solid G Dissolve in Hot Solvent F->G H Hot Filtration G->H I Cool to Crystallize H->I J Filter and Dry I->J K Pure Crystalline Product J->K L Crude Mixture M Adsorb on Silica Gel L->M N Elute with Solvent Gradient M->N O Collect Pure Fractions N->O P Evaporate Solvent O->P Q Pure Product P->Q

Caption: General purification workflows for this compound.

TroubleshootingLogic start Start Purification issue Problem Encountered? start->issue oily Product is Oily issue->oily Yes colored Product is Colored issue->colored Yes impure Product is Impure issue->impure Yes end Pure Product issue->end No solution1 Triturate / Chromatograph oily->solution1 solution2 Recrystallize with Charcoal colored->solution2 solution3 Recrystallize / Chromatograph impure->solution3 solution1->end solution2->end solution3->end

Caption: A simplified troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of Trifluoromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and challenges encountered during the synthesis of trifluoromethyl pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of trifluoromethyl pyrazoles?

A1: The most frequently encountered side reactions include:

  • Formation of regioisomers: Particularly when using unsymmetrical 1,3-dicarbonyl compounds, the reaction can yield a mixture of pyrazole regioisomers.[1]

  • Formation of des-trifluoromethyl (des-CF3) pyrazoles: This occurs due to the instability of trifluoromethylhydrazine or related intermediates, leading to the loss of the trifluoromethyl group.

  • Dimerization: Self-condensation of reactants or intermediates can lead to the formation of dimeric byproducts.

  • Incomplete cyclization: The reaction may stall at the intermediate stage, such as a stable hydroxylpyrazolidine, which fails to dehydrate to the final pyrazole product.[1]

  • Ring-opening or rearrangement: Pyrazole rings with highly reactive substituents can undergo subsequent rearrangements or ring-opening reactions.[1]

Q2: How can I control the regioselectivity of the reaction to obtain the desired trifluoromethyl pyrazole isomer?

A2: Controlling regioselectivity is a critical aspect of trifluoromethyl pyrazole synthesis. Several factors can be manipulated to favor the formation of the desired regioisomer:

  • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in favor of the 3-trifluoromethylpyrazole isomer.[2][3]

  • pH Control: Adjusting the pH of the reaction mixture can influence which carbonyl group of the 1,3-dicarbonyl compound is preferentially attacked by the hydrazine.[1]

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on the 1,3-dicarbonyl precursor will influence the regiochemical outcome.

Q3: What causes the formation of des-CF3 pyrazoles and how can I minimize this side product?

A3: The formation of des-CF3 pyrazoles is primarily due to the instability of trifluoromethylhydrazine and related intermediates in the reaction mixture. To minimize the formation of this impurity, the following strategies can be employed:

  • Temperature Control: Maintaining a low reaction temperature can help to stabilize the trifluoromethylhydrazine intermediates.

  • Reaction Time: Optimizing the reaction time is crucial to ensure the complete conversion of the starting material without prolonged exposure of the product to conditions that might favor decomposition.

  • Choice of Acid Catalyst: The type and concentration of the acid catalyst can influence the stability of the intermediates.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of Isomers Observed

Symptoms:

  • NMR or LC-MS analysis of the crude product shows the presence of two or more isomeric pyrazoles.

  • Difficulty in isolating the desired isomer by chromatography.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent Switch to a fluorinated alcohol solvent such as TFE or HFIP to enhance regioselectivity.[2][3]
Suboptimal pH Experiment with adjusting the pH of the reaction. Acidic or basic conditions can favor the formation of different regioisomers.[1]
Steric Hindrance If possible, modify the substituents on the 1,3-dicarbonyl precursor to sterically favor the desired reaction pathway.
Issue 2: Formation of Des-Trifluoromethyl (des-CF3) Impurity

Symptoms:

  • Mass spectrometry analysis indicates the presence of a compound with a mass corresponding to the pyrazole core without the CF3 group.

  • ¹⁹F NMR shows a lower than expected integration for the CF3 signal relative to the pyrazole core protons.

Possible Causes and Solutions:

CauseSolution
Instability of Trifluoromethylhydrazine Use freshly prepared or high-purity trifluoromethylhydrazine. Minimize the time the reagent is in solution before use.
High Reaction Temperature Perform the reaction at a lower temperature to increase the stability of intermediates.
Prolonged Reaction Time Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid degradation of the product.
Issue 3: Low Yield and Presence of Unreacted Starting Materials

Symptoms:

  • Low isolated yield of the desired trifluoromethyl pyrazole.

  • TLC or LC-MS analysis shows a significant amount of unreacted 1,3-dicarbonyl compound and/or hydrazine.

Possible Causes and Solutions:

CauseSolution
Formation of a Stable Intermediate The reaction may be stalling at the hydroxylpyrazolidine stage.[1] Try adding a dehydrating agent or increasing the reaction temperature towards the end of the reaction to promote dehydration.
Poor Quality of Reagents Ensure the purity of your starting materials. Impurities can inhibit the reaction or lead to side products.[1]
Suboptimal Reaction Conditions Optimize the reaction temperature, time, and catalyst concentration.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Trifluoromethyl Pyrazole Synthesis

SolventRatio of 3-CF3 Isomer : 5-CF3 IsomerReference
Ethanol (EtOH)Often results in poor selectivity, approaching 1:1[3]
2,2,2-Trifluoroethanol (TFE)Significantly improves selectivity in favor of the 3-CF3 isomer[2]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Provides the highest selectivity for the 3-CF3 isomer[2]

Experimental Protocols

General Procedure for the Synthesis of 3-Trifluoromethyl-5-Phenyl-1H-pyrazole

Materials:

  • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione in TFE.

  • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]

Visualizations

Regioisomer_Formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Diketone Unsymmetrical 1,3-Diketone Attack_C1 Attack at Carbonyl 1 Diketone->Attack_C1 Attack_C3 Attack at Carbonyl 3 Diketone->Attack_C3 Hydrazine Trifluoromethylhydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C3 Isomer_A Regioisomer A (e.g., 3-CF3 Pyrazole) Attack_C1->Isomer_A Favored in fluorinated alcohols Isomer_B Regioisomer B (e.g., 5-CF3 Pyrazole) Attack_C3->Isomer_B

Caption: Formation of regioisomers from an unsymmetrical 1,3-diketone.

Troubleshooting_Workflow Start Side Reaction Observed Identify Identify Side Product (NMR, LC-MS) Start->Identify Isomers Regioisomers? Identify->Isomers DesCF3 Des-CF3 Product? Identify->DesCF3 Other Other Side Product? Identify->Other ChangeSolvent Change to Fluorinated Solvent (TFE, HFIP) Isomers->ChangeSolvent Yes AdjustpH Adjust pH Isomers->AdjustpH Yes LowerTemp Lower Reaction Temperature DesCF3->LowerTemp Yes OptimizeTime Optimize Reaction Time DesCF3->OptimizeTime Yes CheckReagents Check Reagent Purity Other->CheckReagents Yes DehydratingAgent Add Dehydrating Agent Other->DehydratingAgent If incomplete cyclization

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Optimizing Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems encountered during pyrazole ring formation in a question-and-answer format.

Question 1: Why is my pyrazole synthesis resulting in a low yield?

Answer: Low yields in pyrazole synthesis can be attributed to several factors, from suboptimal reaction conditions to the purity of starting materials. Here are common causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.

      • Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also effectively improve yields and shorten reaction times.[1][2][3]

  • Suboptimal Catalyst: The choice and amount of acid or base catalyst can be critical.

    • Troubleshooting: For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid, mineral acid) are often used to facilitate the reaction.[4] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to enhance yields.[5]

  • Side Reactions and Byproduct Formation: Unwanted side reactions can consume starting materials and reduce the yield of the desired pyrazole.

    • Troubleshooting: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions.[6] The formation of stable intermediates, such as hydroxylpyrazolidines, may also occur and not readily dehydrate to the final pyrazole product. Adjusting reaction conditions, like increasing the temperature or adding a dehydrating agent, may be necessary.

  • Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions and lower yields.

    • Troubleshooting: Ensure the purity of starting materials through appropriate purification techniques before use.

Question 2: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?

Answer: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[7] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.

  • Solvent Choice: The solvent can have a significant impact on regioselectivity.

    • Troubleshooting: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[7][8][9]

  • pH Control: The pH of the reaction can influence the initial site of nucleophilic attack by the hydrazine.

    • Troubleshooting: Adjusting the pH can favor the formation of one regioisomer over the other. For instance, in reactions of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor one isomer, while neutral conditions may favor the other.

  • Reaction Temperature: Temperature can also affect the ratio of regioisomers.

    • Troubleshooting: Experiment with running the reaction at different temperatures to determine the optimal condition for the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[5] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used method.[4] Other significant methods include 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[5]

Q2: Can microwave irradiation be used to improve my pyrazole synthesis?

A2: Yes, microwave-assisted synthesis is an effective technique to improve yields and reduce reaction times for pyrazole formation.[1][2][3] For example, some microwave-assisted syntheses can be completed in minutes compared to hours for conventional heating methods, with reported yields ranging from good to excellent (51-98%).[3]

Q3: My pyrazole product appears to be unstable and is undergoing ring opening. What could be the cause?

A3: The presence of highly reactive functional groups (e.g., azides, nitro groups) on the pyrazole ring can lead to complex rearrangements and ring-opening cascades, especially when heated or under specific catalytic conditions. Carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive intermediates if they are not desired.

Data Presentation

The choice of solvent can significantly influence the regioselectivity of pyrazole formation. The following table summarizes the effect of different solvents on the reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine.

EntrySolventRatio of Regioisomers (2a:4a)Overall Yield (%)
1EtOH1:1.898
2TFE85:1595
3HFIP97:398
Data sourced from The Journal of Organic Chemistry, 2008.[7]
Regioisomer 2a is the 3-CF3, 5-furyl pyrazole; Regioisomer 4a is the 3-furyl, 5-CF3 pyrazole.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis of a Pyrazolone

This protocol details the synthesis of a pyrazolone from a β-ketoester (ethyl benzoylacetate) and hydrazine hydrate.[10]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water (10 mL)

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and glacial acetic acid to the mixture.

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Protocol 2: Microwave-Assisted One-Pot Synthesis of a Pyrazolone Derivative

This protocol describes the synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone.[3]

Materials:

  • Ethyl acetoacetate (0.45 mmol)

  • 3-Nitrophenylhydrazine (0.3 mmol)

  • 3-Methoxy-4-ethoxybenzaldehyde (0.3 mmol)

  • Ethyl acetate

Procedure:

  • Place ethyl acetoacetate, 3-nitrophenylhydrazine, and 3-methoxy-4-ethoxybenzaldehyde in a 50-mL one-neck flask.

  • Irradiate the mixture in a domestic microwave oven at a power of 420 W for 10 minutes.

  • After cooling, triturate the resulting solid with ethyl acetate.

  • Collect the product by suction filtration.

Protocol 3: One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles

This protocol details a one-pot synthesis of 3,5-disubstituted 1H-pyrazoles from propargylic alcohols.[11]

Materials:

  • Propargylic alcohol (1.0 equiv)

  • N-Acetyl-N-tosylhydrazine (1.2 equiv)

  • BF3·OEt2 (20 mol%)

  • Dichloromethane (DCM)

  • KOt-Bu (3.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of propargylic alcohol and N-acetyl-N-tosylhydrazine in DCM, add BF3·OEt2 at 0 °C.

  • Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

  • After completion, evaporate the solvent under reduced pressure.

  • To the crude residue, add a solution of KOt-Bu in DMF at 0 °C.

  • Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 1,3-Dicarbonyl and Hydrazine solvent_catalyst Add Solvent and Catalyst start->solvent_catalyst heating Heat Reaction (Conventional or Microwave) solvent_catalyst->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring workup Quench and Extract monitoring->workup Reaction Complete purification Purify Product (Crystallization/Chromatography) workup->purification end Characterize Product purification->end troubleshooting_low_yield cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_reactions Solutions for Side Reactions start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains side_reactions Suspect Side Reactions or Impure Reagents check_completion->side_reactions Starting Material Consumed, Low Product increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature (Reflux or Microwave) incomplete->increase_temp optimize_catalyst Optimize Catalyst incomplete->optimize_catalyst purify_reagents Purify Starting Materials side_reactions->purify_reagents add_dehydrating_agent Add Dehydrating Agent side_reactions->add_dehydrating_agent

References

Pyrazole Synthesis: A Technical Support Guide to Avoiding Isomer Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of pyrazoles is a foundational technique. However, the formation of regioisomers during synthesis presents a significant challenge, leading to complex purification processes and reduced yields of the desired product. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these challenges, ensuring a highly regioselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their formation a problem?

A1: In pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers can form. These are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] The formation of a specific regioisomer is critical because different isomers can possess markedly different biological activities, physical properties, and toxicological profiles.[1] For therapeutic applications, isolating a single, pure regioisomer is often a regulatory and efficacy necessity.

Q2: What are the primary factors that control regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several key factors:[1][2]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, favoring reaction at the less sterically crowded carbonyl group.[1]

  • Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more likely target for nucleophilic attack. Conversely, electron-donating groups reduce electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. In acidic conditions, the more basic nitrogen is protonated, which decreases its nucleophilicity and favors the reaction proceeding via the other nitrogen atom.[1]

  • Solvent Choice: The solvent can significantly influence regioselectivity. For instance, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically improve regioselectivity in favor of a single isomer.[3]

Q3: Beyond the Knorr synthesis, what other methods offer high regioselectivity?

A3: Several modern synthetic strategies provide excellent control over isomer formation:

  • Reaction with Nitroolefins: The reaction of N-arylhydrazones with nitroolefins offers a highly regioselective route to 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles. This method's success lies in the differing nucleophilicity of the nitrogen and carbon atoms of the hydrazone.[4]

  • [3+2] Cycloadditions: Base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides polysubstituted pyrazoles with excellent regioselectivity under mild conditions.[5][6]

  • Catalytic Methods: Various metal-catalyzed reactions have been developed for regioselective pyrazole synthesis. For example, a silver-catalyzed reaction between trifluoromethylated ynones and hydrazines rapidly yields 3-CF3-pyrazoles with high regioselectivity.[7] Similarly, iron-catalyzed reactions of diarylhydrazones and vicinal diols also produce 1,3- and 1,3,5-substituted pyrazoles regioselectively.[8]

Troubleshooting Guide

Problem: My pyrazole synthesis is producing a mixture of regioisomers. How can I improve the selectivity?

Solution:

  • Modify Reaction Conditions:

    • Solvent: As indicated in the data below, switching to a fluorinated alcohol like TFE or HFIP can significantly favor the formation of one regioisomer.[3]

    • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the regioisomeric ratio.[1] Experiment with a range of temperatures to find the optimal condition for your specific substrates.

    • pH: Adjusting the pH with a catalytic amount of acid can alter the nucleophilicity of the hydrazine nitrogens and direct the reaction towards a single product.[9]

  • Substrate Modification:

    • If possible, introduce bulky substituents on the 1,3-dicarbonyl compound or the hydrazine to sterically direct the initial reaction to a specific carbonyl group.

    • Utilize starting materials with strong electron-withdrawing or electron-donating groups to electronically bias the reactivity of the carbonyl carbons.

  • Alternative Synthetic Routes:

    • Consider using a different class of starting materials that offer inherent regioselectivity, such as β-enaminones or α,β-alkynic aldehydes.[7][8]

    • Explore catalyst-driven reactions that are known for their high regioselectivity.

Quantitative Data Summary

The following tables summarize the impact of different solvents and starting materials on the regioselectivity of pyrazole synthesis.

Table 1: Effect of Solvent on Regioisomeric Ratio in the Reaction of N-Methylhydrazine with 1,3-Diketones [3]

Entry1,3-Diketone (R1, R2)SolventRegioisomeric Ratio (2:3 or 4)
12-Furyl, CF3EtOH36:64
22-Furyl, CF3TFE85:15
32-Furyl, CF3HFIP97:3
42-Furyl, CF2CF3EtOH64:36
52-Furyl, CF2CF3TFE98:2
62-Furyl, CF2CF3HFIP>99:<1
72-Furyl, CO2EtEtOH44:56
82-Furyl, CO2EtTFE89:11
92-Furyl, CO2EtHFIP93:7

Table 2: Regioselectivity in the Condensation of Arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones [10]

SolventConditionsRegioisomeric Ratio (Isomer 11: Isomer 12)
N,N-dimethylacetamideRoom Temperature98:2
EthanolRoom TemperatureEquimolar mixture

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles[7]

This protocol describes a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles via the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide.

Materials:

  • 1,3-diketone (1.0 eq)

  • Arylhydrazine (1.0 eq)

  • N,N-dimethylacetamide (solvent)

Procedure:

  • Dissolve the 1,3-diketone in N,N-dimethylacetamide in a round-bottom flask.

  • Add the arylhydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Regioselective Synthesis of Pyrazoles using Fluorinated Alcohols[3]

This method utilizes fluorinated alcohols to achieve high regioselectivity in the reaction of unsymmetrical 1,3-diketones with substituted hydrazines.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone in TFE or HFIP.

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and decision-making processes for achieving regioselective pyrazole synthesis.

Knorr_Pyrazole_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_intermediates Intermediates cluster_products Products Start_DK Unsymmetrical 1,3-Diketone Reaction Condensation (Knorr Synthesis) Start_DK->Reaction Start_H Substituted Hydrazine Start_H->Reaction Intermediate1 Hydrazone Intermediate A Reaction->Intermediate1 Attack at C1 Intermediate2 Hydrazone Intermediate B Reaction->Intermediate2 Attack at C3 Product1 Regioisomer A Intermediate1->Product1 Cyclization Product2 Regioisomer B Intermediate2->Product2 Cyclization

Caption: Knorr pyrazole synthesis pathway leading to regioisomers.

Troubleshooting_Workflow Start Isomer Mixture Observed? ChangeSolvent Change to Fluorinated Solvent (TFE, HFIP) Start->ChangeSolvent Yes End Single Isomer Achieved Start->End No ModifypH Adjust Reaction pH ChangeSolvent->ModifypH ChangeTemp Optimize Temperature ModifypH->ChangeTemp CheckSubstrate Modify Substrate (Sterics/Electronics) ChangeTemp->CheckSubstrate AltRoute Consider Alternative Synthetic Route CheckSubstrate->AltRoute AltRoute->End

Caption: Troubleshooting workflow for achieving regioselectivity.

References

Technical Support Center: Pyrazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when transitioning pyrazole synthesis from the laboratory bench to a larger scale.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of pyrazole synthesis in a question-and-answer format.

Q1: We are observing a significant decrease in yield upon scaling up our pyrazole synthesis. What are the potential causes and solutions?

A1: A drop in yield during scale-up is a frequent challenge and can stem from several factors related to physical and chemical parameters that differ between small and large-scale reactions.[1][2]

  • Incomplete Reactions: The reaction may not be reaching completion on a larger scale.

    • Troubleshooting: Increase the reaction time and monitor progress using in-process controls like TLC or HPLC.[2][3] For many condensation reactions, increasing the temperature or using microwave-assisted synthesis can improve yields and reduce reaction times.[3]

  • Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making temperature control more difficult.[1][2] This can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.[2]

    • Troubleshooting: Employ a reactor with a jacketed system for precise temperature control. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to manage heat evolution.[2][4]

  • Poor Mixing: Inadequate agitation in large reactors can lead to a non-homogeneous mixture, causing localized concentration gradients and reducing reaction rates.[2]

    • Troubleshooting: Optimize the mixing speed and use an appropriately sized and shaped impeller for the reactor to ensure the mixture is homogeneous.[2]

Q2: The formation of regioisomers is a major issue in our scaled-up reaction. How can we improve regioselectivity?

A2: The formation of regioisomeric mixtures is a common problem, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[5] Regioselectivity is influenced by steric and electronic differences between the carbonyl groups and the specific reaction conditions.[5]

  • Solvent Choice: The solvent can dramatically influence the reaction pathway.

    • Troubleshooting: A systematic screening of solvents is recommended. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in certain cases.[5] Aprotic dipolar solvents (e.g., DMF, NMP) may also yield better results than commonly used protic solvents like ethanol.[6]

  • Catalyst and pH Control: The reaction mechanism can be highly dependent on the pH.

    • Troubleshooting: Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[5] Carefully control the pH and consider screening different acid or base catalysts.[3]

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically controlled product.[4]

Q3: We are struggling with impurities and byproduct formation at a larger scale. What are common side reactions and how can they be minimized?

A3: Impurity profiles can change significantly upon scale-up. Common impurities include unreacted starting materials, regioisomers, and byproducts from side reactions.[4]

  • Poor Starting Material Quality: Impurities in the starting materials can lead to unexpected side reactions.[5]

    • Troubleshooting: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative before starting the reaction.

  • Stable Intermediates: In some cases, stable intermediates, such as hydroxylpyrazolidines, may form and not readily dehydrate to the final pyrazole product.[5]

    • Troubleshooting: Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[5]

  • Side Reactions with Hydrazine: Hydrazine is highly reactive and can participate in undesired side reactions.

    • Troubleshooting: The slow, controlled addition of hydrazine can minimize side product formation.[4] Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation if the compounds are air-sensitive.[4]

Q4: What are the primary safety concerns when scaling up pyrazole synthesis, especially when using hydrazine?

A4: Safety is paramount during scale-up. Hydrazine and its derivatives are toxic and high-energy compounds, while diazotisation steps can be hazardous if not properly controlled.[1][4]

  • Thermal Runaway: Hydrazine condensation reactions can be highly exothermic, posing a risk of thermal runaway.[4]

    • Mitigation: Ensure the reactor has adequate cooling capacity. Use controlled, slow addition of hydrazine and consider diluting the reaction mixture to better absorb the heat generated.[4]

  • Hydrazine Decomposition: Hydrazine can decompose explosively at elevated temperatures or in the presence of certain metals.[4]

    • Mitigation: Maintain strict temperature control and ensure the reactor is free from catalytic metal contaminants.[4]

  • Diazonium Salt Instability: In syntheses involving diazotisation, the diazonium intermediates can be unstable and decompose, rapidly releasing nitrogen gas, which can lead to a pressure buildup.[1]

    • Mitigation: This step is often transformed into a continuous flow process for large-scale synthesis to handle the hazardous intermediate safely.[1] Maintaining low temperatures (<5 °C) is crucial for safety.[1]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in a Representative Pyrazole Synthesis

This table summarizes the general trend of solvent effects on the regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a hydrazine derivative. The specific ratios are highly dependent on the substrates used.[5]

SolventPolarityPredominant Regioisomer (Example)Typical Ratio (A:B)Notes
EthanolProticIsomer A2:1A commonly used solvent, often gives mixtures.[6]
Acetic AcidProticIsomer B1:5Acidic conditions can alter the reaction pathway and favor the other isomer.[5]
N,N-Dimethylformamide (DMF)AproticIsomer B1:10Aprotic dipolar solvents can significantly improve regioselectivity.[6]
2,2,2-Trifluoroethanol (TFE)ProticIsomer A>20:1Fluorinated alcohols are known to enhance regioselectivity.[5]

Experimental Protocols

Protocol: Optimization of Regioselectivity for Knorr-Type Pyrazole Synthesis

This protocol provides a general methodology for optimizing the reaction conditions to favor the formation of a desired regioisomer.

  • Reagent Purity Check: Before beginning, ensure the purity of the unsymmetrical 1,3-dicarbonyl compound and the hydrazine derivative via NMR or LC-MS analysis to eliminate starting material impurities as a variable.[5]

  • Solvent Screening (Small Scale):

    • Set up parallel reactions (e.g., 1 mmol scale) in a series of vials.

    • To each vial, add the 1,3-dicarbonyl compound (1.0 eq).

    • Add a different solvent to each vial (e.g., Ethanol, Acetic Acid, DMF, TFE, as shown in Table 1).

    • Add the hydrazine derivative (1.1 eq) to each reaction mixture.

    • Stir the reactions at a controlled temperature (e.g., room temperature or reflux) and monitor progress by TLC or LC-MS.[5]

  • Analysis of Regioisomeric Ratio:

    • Upon completion, quench the reactions and prepare samples for analysis.

    • Determine the ratio of regioisomers in the crude product mixture using ¹H NMR spectroscopy or HPLC.

  • Temperature and Catalyst Optimization:

    • Using the optimal solvent identified in Step 2, run a new set of parallel reactions at different temperatures (e.g., 0 °C, 25 °C, 60 °C, 100 °C) to determine the effect of temperature on selectivity.[4]

    • If selectivity is still poor, perform another screen using the best solvent/temperature combination while adding a catalytic amount of an acid (e.g., acetic acid, p-TsOH) or a base (e.g., triethylamine, sodium acetate).[3][4]

  • Work-up and Purification:

    • Once optimal conditions are identified, the reaction can be scaled.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to isolate the desired regioisomer.[5]

Visualization

Below is a logical workflow for troubleshooting low yield in a pyrazole synthesis scale-up.

G start Low Yield Observed in Scale-Up check_completion Check Reaction Completion (TLC, HPLC, NMR) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time or Temperature incomplete->increase_time check_catalyst Optimize Catalyst (Type/Loading) incomplete->check_catalyst increase_time->check_completion check_catalyst->check_completion analyze_impurities Analyze Crude Product for Impurities (LC-MS) complete->analyze_impurities isomers Regioisomers or Byproducts Present? analyze_impurities->isomers optimize_conditions Optimize Conditions: - Solvent - Temperature - Addition Rate isomers->optimize_conditions Yes no_impurities Product is Clean isomers->no_impurities No optimize_conditions->start check_workup Review Workup & Purification Steps no_impurities->check_workup loss_during_workup Product Loss During Extraction/Crystallization? check_workup->loss_during_workup optimize_purification Optimize Solvents & Procedures for Purification loss_during_workup->optimize_purification Yes success Yield Improved loss_during_workup->success No optimize_purification->success

References

Technical Support Center: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Troubleshooting Guides & FAQs

Frequently Asked Questions

Q1: My final product has a lower than expected melting point and shows broad peaks in the 1H NMR spectrum. What is the likely cause?

A1: This often indicates the presence of impurities. The most common culprits are residual starting materials, the formation of a regioisomer, or a decarboxylation side product. We recommend analyzing your product by HPLC to identify the number and relative abundance of impurities.

Q2: I am observing a significant amount of a side product with a similar mass to my desired product. What could it be?

A2: A common impurity in the synthesis of substituted pyrazoles is a regioisomer. In this case, it would be 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The formation of this isomer is dependent on the reaction conditions during the cyclization step.

Q3: My yield is low, and I notice gas evolution during the reaction or workup. What is happening?

A3: Pyrazole-4-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under strongly acidic or basic conditions.[1][2] The gas evolution is likely CO2. This will lead to the formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Impurity Identification and Mitigation

Issue 1: Presence of the Regioisomeric Impurity

  • Identification: The regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, will have a different chemical shift for the pyrazole proton in the 1H NMR spectrum and a different retention time in HPLC analysis.

  • Troubleshooting:

    • Control of Reaction Temperature: The cyclization reaction temperature should be carefully controlled. Lower temperatures often favor the formation of the desired 3-trifluoromethyl isomer.

    • pH Control: The pH of the reaction mixture during cyclization can influence the regioselectivity. It is recommended to maintain the pH within the range specified in the detailed protocol.

    • Purification: If the regioisomer has formed, it can be challenging to remove by simple recrystallization due to similar physical properties. Column chromatography may be required for separation.[3]

Issue 2: Incomplete Hydrolysis of the Ester Precursor

  • Identification: The presence of the starting material, ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, can be identified by its characteristic ethyl group signals in the 1H NMR spectrum (a quartet and a triplet) and a distinct peak in the HPLC chromatogram.

  • Troubleshooting:

    • Reaction Time: Ensure the hydrolysis reaction is allowed to proceed to completion. Monitor the reaction by TLC or HPLC.

    • Stoichiometry of Base: Use a sufficient excess of the base (e.g., NaOH or KOH) to ensure complete saponification of the ester.

    • Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis, but excessively high temperatures should be avoided to prevent decarboxylation.

Issue 3: Formation of the Decarboxylation Product

  • Identification: The decarboxylated impurity, 1-methyl-3-(trifluoromethyl)-1H-pyrazole, is more volatile than the desired carboxylic acid. Its presence can be confirmed by GC-MS analysis and the absence of the carboxylic acid proton in the 1H NMR spectrum.

  • Troubleshooting:

    • Temperature Control: Avoid high temperatures during the hydrolysis and subsequent workup. The acidic decarboxylation of similar pyrazole carboxylic acids can occur at temperatures ranging from 50 to 220 °C.[1]

    • Avoid Strong Acids at High Temperatures: During the acidification step of the workup, avoid heating the mixture. Perform the acidification at a low temperature (e.g., 0-5 °C).

Data Summary

Table 1: Typical Yields and Purity after Recrystallization

Recrystallization Solvent SystemTypical YieldPurity (by HPLC)Reference
40% Ethanol/Water75.8%99.6%[4]
45% Isopropanol/Water74.7%99.6%[4]
35% Methanol/Water79.6%99.3%[4]

Table 2: 1H NMR Data for Product and Key Intermediates (in DMSO-d6)

CompoundChemical Shift (ppm) and Multiplicity
This compound12.71 (s, 1H, COOH), 8.33 (s, 1H, pyrazole-H), 3.89 (s, 3H, N-CH3)
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate8.4 (s, 1H, pyrazole-H), 4.3 (q, 2H, O-CH2-), 3.9 (s, 3H, N-CH3), 1.3 (t, 3H, -CH3)

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

This protocol is adapted from the general synthesis of related pyrazole esters.

  • To a solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in a suitable solvent (e.g., ethanol), add a solution of methylhydrazine in the same solvent dropwise at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Protocol 2: Hydrolysis to this compound

  • Dissolve ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

  • Add a 1.5 to 2.0 molar excess of sodium hydroxide or potassium hydroxide.

  • Stir the mixture at room temperature, or gently heat to 40-50 °C, for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly acidify the mixture with cold dilute hydrochloric acid to a pH of 1-2, which will cause the product to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot 40% ethanol in water solution.[4]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to 0-5 °C to maximize crystallization.[4]

  • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 4: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

G Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis of Ester Precursor cluster_hydrolysis Hydrolysis cluster_purification Purification A Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate + Methylhydrazine B Cyclization Reaction A->B C Crude Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate B->C D Ester Precursor + NaOH/H2O/EtOH C->D E Saponification D->E F Reaction Mixture (Sodium Salt) E->F G Acidification (HCl, 0-5 °C) F->G H Precipitation and Filtration G->H I Crude Carboxylic Acid H->I J Recrystallization (Ethanol/Water) I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis and purification of this compound.

G Troubleshooting Decision Tree cluster_analysis Analysis cluster_impurities Impurity Identification cluster_solutions Corrective Actions Start Product Fails Specification HPLC Run HPLC Analysis Start->HPLC NMR Run 1H NMR Analysis Start->NMR Impurity_Profile Identify Impurity Profile HPLC->Impurity_Profile NMR->Impurity_Profile Regioisomer Regioisomer Detected Impurity_Profile->Regioisomer Extra Peak (Similar Mass) Starting_Material Unreacted Ester Detected Impurity_Profile->Starting_Material Ethyl Group Signals in NMR Decarboxylation Decarboxylation Product Suspected Impurity_Profile->Decarboxylation Low Yield & Gas Evolution Sol_Regioisomer Optimize Cyclization: - Lower Temperature - Control pH - Consider Chromatography Regioisomer->Sol_Regioisomer Sol_Starting_Material Optimize Hydrolysis: - Increase Reaction Time - Increase Base Stoichiometry Starting_Material->Sol_Starting_Material Sol_Decarboxylation Optimize Workup: - Avoid High Temperatures - Acidify at 0-5 °C Decarboxylation->Sol_Decarboxylation

Caption: Troubleshooting decision tree for identifying and mitigating impurities in the synthesis.

References

Technical Support Center: Isolating 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and isolation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: A prevalent laboratory-scale method is the hydrolysis of its corresponding ethyl ester, ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.[1] This is typically achieved by reacting the ester with a base like potassium hydroxide, followed by acidification to precipitate the carboxylic acid.[1]

Q2: What are some of the key starting materials for the synthesis of the pyrazole ring itself?

A2: The pyrazole ring is often synthesized through a cyclocondensation reaction. A common method is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] For this specific molecule, precursors like ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine can be used.[1]

Q3: What is a typical yield and melting point for this compound?

A3: A reported yield for the hydrolysis of the ethyl ester is 59%, with a melting point of 195-196 °C.[1] However, yields can vary based on the scale of the reaction and the purity of the starting materials.

Q4: How is the structure of the final product typically confirmed?

A4: The structure of this compound is commonly confirmed using 1H NMR spectroscopy. Expected signals would include a singlet for the carboxylic acid proton, a singlet for the proton on the pyrazole ring, and a singlet for the methyl group protons.[1]

Troubleshooting Guide

Q1: After acidification, my product is not precipitating or the precipitation is very poor. What could be the issue?

A1: Several factors could be at play:

  • Insufficient Acidification: Ensure the pH of the solution is low enough to fully protonate the carboxylate. A pH of 1 is recommended.[1] You can check the pH with litmus paper or a pH meter.

  • Concentration: Your product might be too dilute to precipitate. If possible, try to reduce the volume of the solvent by evaporation before acidification.

  • Solubility: The product may have some solubility in the reaction solvent. Cooling the mixture in an ice bath can help to decrease solubility and promote precipitation.

Q2: The isolated solid is off-color (e.g., yellow or brown). How can I purify it?

A2: Discoloration often indicates the presence of impurities. Here are a few purification strategies:

  • Recrystallization: This is a common method for purifying solid compounds. You will need to find a suitable solvent or solvent system in which the desired compound is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Washing: Washing the filtered solid with a small amount of cold solvent can help remove residual impurities.[1]

  • Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed.[2]

Q3: My yield is consistently low. What are some potential causes?

A3: Low yields can be due to a variety of factors:

  • Incomplete Reaction: The initial hydrolysis reaction may not have gone to completion. You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material has been consumed.[2]

  • Side Reactions: The presence of impurities in the starting materials or suboptimal reaction conditions can lead to the formation of unwanted side products.[2][4]

  • Losses during Workup: Some product may be lost during filtration or transfers. Ensure you are using appropriate techniques to minimize these losses.

Experimental Protocols

Workup Procedure for Isolating this compound via Hydrolysis

This protocol is based on the hydrolysis of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

  • Reaction Quenching: After the hydrolysis reaction is complete, cool the reaction mixture to room temperature.

  • Acidification: Slowly add dilute hydrochloric acid to the reaction solution while stirring until the pH reaches 1. A white solid product should precipitate out of the solution.[1]

  • Isolation: Collect the solid product by filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a suitable solvent (e.g., cold water) to remove any remaining salts or impurities.[1]

  • Drying: Dry the purified solid to obtain this compound.[1]

Quantitative Data

ParameterValueReference
Yield59%[1]
Melting Point195-196 °C[1]
1H NMR (500 MHz, DMSO-d6) [1]
δ 12.80 (s, 1H, COOH)[1]
δ 8.44 (s, 1H, CH on pyrazole ring)[1]
δ 3.93 (s, 3H, CH3)[1]

Visualizations

Workup_Procedure cluster_hydrolysis Ester Hydrolysis cluster_workup Workup and Isolation start Ethyl 1-methyl-3-(trifluoromethyl) -1H-pyrazole-4-carboxylate + KOH Solution stir Stir at Room Temperature Overnight start->stir acidify Acidify to pH 1 with dilute HCl stir->acidify Reaction Completion precipitate Precipitation of White Solid acidify->precipitate filtrate Filter the Solid precipitate->filtrate wash Wash with Appropriate Solvent filtrate->wash dry Dry the Solid wash->dry product 1-methyl-3-(trifluoromethyl) -1H-pyrazole-4-carboxylic acid dry->product

Caption: Workflow for the isolation of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Pyrazole Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer, antimicrobial, and anti-inflammatory potential of pyrazole-3-carboxylic acid, pyrazole-4-carboxylic acid, and pyrazole-5-carboxylic acid derivatives reveals a landscape rich with therapeutic promise, yet marked by a notable gap in direct comparative studies of the core isomers. This guide provides a comprehensive overview of the existing research, presenting available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid researchers, scientists, and drug development professionals in navigating this promising area of medicinal chemistry.

While a wealth of information exists on the biological activities of pyrazole carboxylic acid derivatives, the vast majority of studies focus on modifications of the pyrazole-3-carboxylic acid scaffold.[1][2] Direct, side-by-side comparisons of the inherent biological activities of the three positional isomers—pyrazole-3-carboxylic acid, pyrazole-4-carboxylic acid, and pyrazole-5-carboxylic acid—are conspicuously absent in the current literature. Consequently, this analysis will focus on the reported activities of derivatives of each isomer, highlighting the structure-activity relationships that have been explored to date.

Anticancer Activity: A Focus on Pyrazole-3-Carboxylic Acid Derivatives

The anticancer potential of pyrazole carboxylic acid derivatives has been extensively investigated, with many studies centering on derivatives of pyrazole-3-carboxylic acid. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines.[3][4][5]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrazole-3-carboxylic acid derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating higher activity.

Derivative Cancer Cell Line IC50 (µM) Reference
1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid derivative (7a)HL-60 (Human promyelocytic leukemia)15.2[5]
1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid derivative (8a)HL-60 (Human promyelocytic leukemia)12.8[5]
1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid derivative (8b)HL-60 (Human promyelocytic leukemia)14.1[5]
Pyrazole benzamide derivativeHCT-116 (Colon)7.74 - 82.49 (range)[1]
Pyrazole benzamide derivativeMCF-7 (Breast)4.98 - 92.62 (range)[1]
Pyrazole dihydro triazinone derivativeHCT-116 (Colon)-[1]
Pyrazole dihydro triazinone derivativeMCF-7 (Breast)-[1]
Flavone/chromene derivative with pyrazoleK562 (Leukemia)0.5 - 3.0[6]
1,3,4,5-tetrasubstituted pyrazoleMCF-7 (Breast)15.6[6]

Note: Direct comparative data for the anticancer activity of pyrazole-4-carboxylic acid and pyrazole-5-carboxylic acid isomers or their simple derivatives is limited in the reviewed literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][8][9][10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole carboxylic acid derivatives for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubation: The plate is incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed Cancer Cells in 96-well Plate B Treat with Pyrazole Carboxylic Acid Derivatives A->B C Add MTT Reagent B->C D Incubate for Formazan Formation C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Values F->G

MTT Assay Workflow Diagram

Antimicrobial Activity: Exploring Isomeric Differences

The antimicrobial properties of pyrazole carboxylic acid derivatives have been reported against a range of bacterial and fungal strains.[1][12][13][14][15][16] While data is most abundant for pyrazole-3-carboxylic acid derivatives, some studies provide insights into the activity of other isomers.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.

Derivative Microorganism MIC (µg/mL) Reference
Pyrazole-3-carboxylic acid derivative with nitro groupBacillus cereus128[1]
4-acyl-pyrazole-3-carboxylic acid derivativesGram-positive & Gram-negative bacteriaNot specified (diffusion method)[14]
Pyrazole-3-carboxylic acid derivativesCandida tropicalis, C. parapsilosis, C. glabrataGood inhibitory effects[14]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideBacteria62.5 - 125[12]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideFungi2.9 - 7.8[12]

Note: The search did not yield specific MIC values for derivatives of pyrazole-4-carboxylic acid or pyrazole-5-carboxylic acid in a comparative context.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is typically determined using broth microdilution or agar dilution methods.[17][18][19][20][21]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.

Procedure (Broth Microdilution):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The pyrazole carboxylic acid derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Visual Assessment: The wells are visually inspected for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth is observed.

MIC_Determination_Workflow cluster_workflow MIC Determination (Broth Microdilution) Workflow A Prepare Standardized Microbial Inoculum B Perform Serial Dilutions of Pyrazole Derivatives in 96-well Plate A->B C Inoculate Wells with Microbial Suspension B->C D Incubate under Optimal Conditions C->D E Visually Assess for Microbial Growth (Turbidity) D->E F Determine the Lowest Concentration with No Visible Growth (MIC) E->F

MIC Determination Workflow

Anti-inflammatory Activity: Insights from In Vivo Models

The anti-inflammatory potential of pyrazole carboxylic acid derivatives has been evaluated using various in vivo models, with the carrageenan-induced paw edema model in rats being a common method.[5][22][23][24]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory effect is often expressed as the percentage of edema inhibition compared to a control group.

Derivative Assay % Inhibition of Edema Reference
1-Benzyl-5-(p-tolyl)-1H-pyrazole-3(5)-carboxylic acid derivatives (7a, 7c, 7e, 7f, 7i, 8a–b, 8f–g)Carrageenan-induced paw edemaPotent activity[5]
1,3,4-trisubstituted pyrazole derivativesCarrageenan-induced paw edema84.39 - 89.57[23]
Pyrazoline derivativesCarrageenan-induced paw edemaMore potent than pyrazole derivatives[24]
Pyrazole-thiazole hybridEdema reduction75%[22]

Note: The available data primarily focuses on derivatives of pyrazole-3-carboxylic acid and does not allow for a direct comparison with the other isomers.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[25][26][27][28][29]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

  • Animal Grouping: Rats are divided into control and treatment groups.

  • Compound Administration: The test compounds (pyrazole carboxylic acid derivatives) are administered to the treatment groups, typically orally or intraperitoneally, at a specific time before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Edema and Inhibition: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the edema in the treated groups to the control group.

Paw_Edema_Workflow cluster_workflow Carrageenan-Induced Paw Edema Assay Workflow A Group and Acclimatize Rats B Administer Pyrazole Derivatives (Treatment Groups) or Vehicle (Control) A->B C Inject Carrageenan into the Hind Paw B->C D Measure Paw Volume at Regular Time Intervals C->D E Calculate Edema Volume and Percentage of Inhibition D->E

Paw Edema Assay Workflow

Conclusion and Future Directions

The available scientific literature strongly supports the potential of pyrazole carboxylic acid derivatives as a versatile scaffold for the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. However, the current body of research is heavily skewed towards derivatives of pyrazole-3-carboxylic acid.

A significant knowledge gap exists regarding the intrinsic biological activities of pyrazole-4-carboxylic acid and pyrazole-5-carboxylic acid and their derivatives. To fully unlock the therapeutic potential of this chemical class, future research should prioritize a systematic and direct comparative analysis of all three positional isomers. Such studies, conducted under standardized experimental conditions, would provide invaluable structure-activity relationship insights and guide the rational design of more potent and selective drug candidates. The synthesis and evaluation of a diverse library of derivatives for each isomer are crucial next steps in this promising field of medicinal chemistry.

References

A Comparative Guide to the Structural Validation of Synthesized 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the chemical structure of synthesized 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The methodologies and expected data are benchmarked against its closely related structural analog, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of several commercial fungicides.[1] The successful synthesis and unambiguous structural confirmation of these pyrazole derivatives are critical for their application in medicinal chemistry and materials science.[2][3][4]

The primary analytical methods detailed herein include Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. These techniques, when used in conjunction, provide irrefutable evidence of the target molecule's identity, purity, and conformation.[5][]

Workflow for Structural Validation

The process of validating the structure of a newly synthesized compound follows a logical progression from initial confirmation of functional groups to a detailed analysis of the molecular framework and, finally, to an unambiguous determination of its three-dimensional structure.

Structural_Validation_Workflow cluster_Spectroscopy Spectroscopic Analysis cluster_Crystallography Definitive Structure FTIR FTIR Spectroscopy (Functional Group Identification) MS Mass Spectrometry (Molecular Weight & Fragmentation) FTIR->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity & Environment) MS->NMR Xray Single-Crystal X-ray Diffraction (3D Molecular Structure) NMR->Xray If single crystals available Validated Validated Structure NMR->Validated Sufficient for routine validation Xray->Validated Synthesis Synthesized Product (Crude) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purification->FTIR Initial Check

Caption: Workflow for the comprehensive structural validation of a synthesized chemical compound.

Spectroscopic and Crystallographic Data Comparison

The following tables summarize the expected and reported analytical data for this compound. This data is compared with typical values for pyrazole derivatives and its difluoromethyl analog where applicable.

Table 1: NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine environments.

Nucleus This compound (Expected/Reported) Comparator: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Expected) General Remarks
¹H NMR ~12.80 ppm (s, 1H, COOH)[7]~8.44 ppm (s, 1H, pyrazole C5-H)[7]~3.93 ppm (s, 3H, N-CH₃)[7]~12-13 ppm (s, 1H, COOH)~8.3-8.5 ppm (s, 1H, pyrazole C5-H)~3.9-4.0 ppm (s, 3H, N-CH₃)~6.5-7.5 ppm (t, 1H, CHF₂)The acidic proton of the carboxylic acid is typically a broad singlet. The pyrazole ring proton appears as a sharp singlet. The N-methyl group also presents as a singlet. The difluoromethyl group in the comparator would show a characteristic triplet due to coupling with the two fluorine atoms.
¹³C NMR ~160-165 ppm (C=O)~140-150 ppm (pyrazole C3)~120-125 ppm (q, ¹JCF ≈ 270 Hz, CF₃)~110-120 ppm (pyrazole C5)~105-115 ppm (pyrazole C4)~35-40 ppm (N-CH₃)~160-165 ppm (C=O)~145-155 ppm (pyrazole C3)~110-115 ppm (t, ¹JCF ≈ 240 Hz, CHF₂)~110-120 ppm (pyrazole C5)~105-115 ppm (pyrazole C4)~35-40 ppm (N-CH₃)The trifluoromethyl and difluoromethyl carbons exhibit large coupling constants (¹JCF) with the fluorine atoms, resulting in a quartet and a triplet, respectively.[8][9] The chemical shifts of the pyrazole ring carbons are influenced by the substituents.[8]
¹⁹F NMR ~ -60 to -65 ppm (s, CF₃)~ -110 to -120 ppm (d, CHF₂)¹⁹F NMR is highly sensitive to the electronic environment. The trifluoromethyl group typically appears as a singlet, while the difluoromethyl group would be a doublet due to coupling with its attached proton.[10][11]

Chemical shifts (δ) are in ppm. Solvents can affect the exact positions of peaks, particularly for the acidic proton. Data for the target compound is based on reported values in DMSO-d₆.[7]

Table 2: FTIR and Mass Spectrometry Data

FTIR spectroscopy is used to identify the presence of key functional groups, while mass spectrometry determines the molecular weight and provides structural information through fragmentation patterns.

Technique This compound (Expected/Reported) General Remarks
FTIR ~2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid)~1700-1725 cm⁻¹ (strong, C=O stretch)~1500-1600 cm⁻¹ (C=N, C=C stretch of pyrazole ring)~1100-1350 cm⁻¹ (strong, C-F stretch)The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch is typically a very strong and sharp absorption. The C-F stretches of the trifluoromethyl group are also prominent.[2][12][13]
Mass Spec. (EI) Molecular Ion (M⁺): m/z = 194.03[7][14]Key Fragments: [M-OH]⁺ (m/z 177), [M-COOH]⁺ (m/z 149), Acylium ion [M-CF₃]⁺ (m/z 125)The molecular ion peak should be clearly visible. Common fragmentation pathways for carboxylic acids include the loss of -OH and -COOH groups.[15][16] Cleavage of the C-CF₃ bond is also a likely fragmentation pathway for this molecule.
Table 3: X-ray Crystallography Data

Single-crystal X-ray diffraction provides the absolute structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Parameter Expected Values for a Pyrazole Carboxylic Acid Derivative Significance
Crystal System Monoclinic or Orthorhombic are commonProvides information about the symmetry of the unit cell.
Space Group e.g., P2₁/c, P-1Describes the symmetry elements within the crystal.
Key Bond Lengths C=O: ~1.20-1.25 ÅC-O: ~1.30-1.35 ÅN-N (ring): ~1.32-1.38 ÅC-F: ~1.33-1.35 ÅConfirms the covalent bonding framework and can indicate electronic effects like conjugation.[17]
Intermolecular Interactions Hydrogen bonding (O-H···N or O-H···O)The carboxylic acid group typically forms strong hydrogen-bonded dimers or chains in the solid state, which dictates the crystal packing.[17][18]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR: Acquire data with a proton-decoupled sequence. A relaxation delay of 1-2 seconds and 64-128 scans are typically sufficient.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the dry powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Data Acquisition (EI): Introduce the sample via a direct insertion probe or GC inlet. Use a standard electron energy of 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Acquisition (ESI): Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

4. Single-Crystal X-ray Diffraction

  • Sample Preparation: Grow single crystals of suitable quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Data Collection: Mount a suitable crystal on the diffractometer. A full sphere of diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The collected data is processed to solve the phase problem and generate an initial structural model. The model is then refined against the experimental data to obtain the final, high-resolution crystal structure.[13][17]

Key Structural Features and Fragmentation

The combination of data allows for a complete structural assignment. The mass spectrometry fragmentation pattern provides corroborating evidence for the proposed structure.

MS_Fragmentation cluster_mol Molecular Ion cluster_frags Key Fragments mol [M]⁺ m/z = 194 frag1 [M-OH]⁺ m/z = 177 mol->frag1 - •OH frag2 [M-COOH]⁺ m/z = 149 mol->frag2 - •COOH frag3 [M-CF₃]⁺ m/z = 125 mol->frag3 - •CF₃

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

References

comparison of different synthetic routes to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of synthetic routes to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals, is presented below. This guide provides a detailed analysis of three distinct synthetic pathways, including quantitative data, experimental protocols, and visual representations of the chemical transformations.

Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the three primary synthetic routes to this compound.

MetricRoute 1: From Sodium CyanoacetateRoute 2: From Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)Route 3: Via 4-Acetyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Overall Yield ~55% (estimated)~50-60% (estimated)High (reported as "quantitative" for analogous compounds)
Number of Steps 43-43
Starting Materials Sodium cyanoacetate, N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, Trifluoroacetyl chloride, MethylhydrazineEthyl 4,4,4-trifluoroacetoacetate, Triethyl orthoformate, Methylhydrazine4-(Dimethylamino)but-3-en-2-one (DMAB), Trifluoroacetylating agent, Methylhydrazine
Key Intermediates 3-(Dimethylamino)acrylonitrile, N-(3-(dimethylamino)acryloyl)trifluoroacetamideEthyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate1,1,1-Trifluoro-4-(dimethylamino)pent-3-en-2-one, 4-Acetyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Reagent Safety Involves trifluoroacetyl chloride (corrosive, toxic).Involves acetic anhydride (corrosive).Involves trifluoroacetylating agents and sodium hypochlorite (oxidizer).
Scalability Potentially scalable, with good yields in individual steps.Established for large-scale production of related compounds.Reported to be practical and cost-effective for large-scale production.

Experimental Protocols

Detailed methodologies for each synthetic route are provided below.

Route 1: Synthesis from Sodium Cyanoacetate

This route involves a four-step sequence of condensation, acylation, cyclization, and hydrolysis.

Step 1: Condensation to form 3-(Dimethylamino)acrylonitrile

  • Procedure: In a reaction vessel, sodium cyanoacetate is reacted with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in a 1:2.5 molar ratio. Ethanol is used as the solvent. The reaction mixture is maintained at 40-45°C for 5 hours.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-(dimethylamino)acrylonitrile.

  • Yield: ~93.7%[1]

Step 2: Acylation with Trifluoroacetyl Chloride

  • Procedure: 3-(Dimethylamino)acrylonitrile is dissolved in a suitable aprotic solvent. Triethylamine (TEA) is added as an acid scavenger, followed by the dropwise addition of trifluoroacetyl chloride at a controlled temperature. The molar ratio of 3-(dimethylamino)acrylonitrile to trifluoroacetyl chloride to TEA is 1:1.5:2.

  • Work-up: The reaction mixture is filtered to remove triethylammonium chloride. The filtrate is concentrated, and the residue is purified by chromatography or distillation.

  • Yield: ~78.6%[1]

Step 3: Cyclization with Methylhydrazine

  • Procedure: The acylated intermediate is dissolved in a mixed solvent of methanol and water. Methylhydrazine is added, and the mixture is heated to reflux.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, precipitates and is collected by filtration.

  • Yield: ~74.3%[1]

Step 4: Hydrolysis to this compound

  • Procedure: The pyrazole-4-carbonitrile intermediate is subjected to acidic or basic hydrolysis. For example, heating with a strong acid like hydrochloric acid or a strong base like sodium hydroxide, followed by acidification.

  • Work-up: After hydrolysis, the reaction mixture is cooled and acidified (if basic hydrolysis was used) to a pH of 1-2, causing the carboxylic acid to precipitate. The solid is collected by filtration, washed with cold water, and dried.

  • Yield: Not explicitly found in the search results, but typically high for nitrile hydrolysis.

Route 2: Synthesis from Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

This route is a common industrial method for producing pyrazole carboxylic acids.

Step 1: Formation of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

  • Procedure: Ethyl 4,4,4-trifluoroacetoacetate is reacted with triethyl orthoformate in the presence of acetic anhydride. The mixture is heated to facilitate the reaction.

  • Work-up: The volatile components are removed by distillation under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • Procedure: The crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate is dissolved in a suitable solvent and reacted with methylhydrazine. The reaction is often carried out at a controlled temperature to manage the exothermic reaction.

  • Work-up: The reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude ester is then purified by distillation or chromatography.

Step 3: Hydrolysis to this compound

  • Procedure: Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1 equivalent) is mixed with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (typically 1.1-1.5 equivalents). The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed.

  • Work-up: The reaction mixture is cooled, and any organic solvent is removed. The aqueous solution is then acidified with a strong acid (e.g., HCl) to a pH of 1-2. The precipitated this compound is collected by filtration, washed with cold water, and dried.

Route 3: Synthesis via 4-Acetyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole

This modern route is noted for its efficiency and is adapted from the synthesis of the analogous difluoromethyl compound.

Step 1: Trifluoroacetylation of 4-(Dimethylamino)but-3-en-2-one (DMAB)

  • Procedure: 4-(Dimethylamino)but-3-en-2-one (DMAB) is reacted with a suitable trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride) in the presence of a non-nucleophilic base like triethylamine to neutralize the generated acid. The reaction is typically performed in an aprotic solvent at a controlled temperature.

  • Work-up: The reaction mixture is filtered to remove the amine hydrohalide salt. The filtrate is concentrated, and the resulting intermediate, 1,1,1-trifluoro-4-(dimethylamino)pent-3-en-2-one, is purified if necessary.

Step 2: Cyclization to 4-Acetyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • Procedure: The trifluoroacetylated intermediate is dissolved in a suitable solvent and treated with methylhydrazine. The addition of a small amount of dimethylamine can help control the formation of isomers. The reaction mixture is stirred, possibly with gentle heating, to complete the cyclization.

  • Work-up: The product is isolated by extraction and purified by crystallization to remove any regioisomers.

Step 3: Oxidation to this compound

  • Procedure: The 4-acetyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole is subjected to a haloform-type reaction. It is treated with an aqueous solution of sodium hypochlorite (bleach) in the presence of a base. The reaction can be biphasic, and the product itself may act as a phase-transfer catalyst.

  • Work-up: After the oxidation is complete, the excess oxidant is quenched (e.g., with sodium sulfite). The aqueous layer is separated and acidified with a strong acid to precipitate the carboxylic acid. The product is collected by filtration, washed, and dried. This oxidation is reported to be a very clean reaction, yielding a high-purity product.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route_1 cluster_0 Route 1: From Sodium Cyanoacetate A Sodium Cyanoacetate B 3-(Dimethylamino)acrylonitrile A->B Condensation C Acylated Intermediate B->C Acylation D 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile C->D Cyclization E This compound D->E Hydrolysis

Caption: Synthetic pathway starting from sodium cyanoacetate.

Route_2 cluster_1 Route 2: From Ethyl 4,4,4-trifluoroacetoacetate A Ethyl 4,4,4-trifluoroacetoacetate B Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate A->B Reaction with Triethyl Orthoformate C Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate B->C Cyclization with Methylhydrazine D This compound C->D Hydrolysis

Caption: Synthetic pathway starting from ETFAA.

Route_3 cluster_2 Route 3: Via 4-Acetyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole A 4-(Dimethylamino)but-3-en-2-one B Trifluoroacetylated Enamine A->B Trifluoroacetylation C 4-Acetyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole B->C Cyclization with Methylhydrazine D This compound C->D Oxidation

Caption: Synthetic pathway via an acetyl pyrazole intermediate.

References

A Comparative Guide to the Bioactivity of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid serves as a crucial scaffold in the development of bioactive compounds, primarily recognized for its role as a key intermediate in the synthesis of potent succinate dehydrogenase inhibitor (SDHI) fungicides. Emerging research also highlights the potential of its derivatives as inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1, indicating a broader therapeutic promise for this chemical class. This guide provides a comparative analysis of the bioactivity of this compound and its analogues, supported by experimental data and detailed methodologies.

Succinate Dehydrogenase Inhibition: A Primary Mode of Action

The most well-documented bioactivity of amides derived from this compound is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration, leading to potent antifungal effects. The trifluoromethyl group at the 3-position of the pyrazole ring is a key feature for this activity.

Comparative Bioactivity of Analogues

While direct comparative data for the parent carboxylic acid is limited, extensive research on its amide derivatives reveals significant structure-activity relationships (SAR). The bioactivity is profoundly influenced by the nature of the amine coupled to the carboxylic acid.

Compound/AnalogueTarget Organism/EnzymeBioactivity (EC50/IC50)Reference CompoundReference Bioactivity
Amide derivative 5e Rhizoctonia solaniEC50: 0.039 µg/mLBoscalidEC50: 0.799 µg/mL
FluxapyroxadEC50: 0.131 µg/mL
Succinate DehydrogenaseIC50: 2.04 µMBoscalidIC50: 7.92 µM
FluxapyroxadIC50: 6.15 µM
Amide derivative 9m Various phytopathogenic fungiHigher activity than BoscalidBoscalidNot specified
Amide derivative 7d Succinate DehydrogenaseIC50: 3.293 µMBoscalidIC50: 7.507 µM
FluxapyroxadIC50: 5.991 µM
Amide derivative 12b Rhizoctonia solaniEC50: 0.046 µg/mLBoscalidEC50: 0.741 µg/mL
FluxapyroxadEC50: 0.103 µg/mL

Table 1: Comparative in vitro antifungal and enzyme inhibitory activities of amide derivatives of pyrazole-4-carboxylic acids.

The data clearly indicates that specific amide derivatives of the pyrazole-4-carboxylic acid scaffold exhibit significantly higher potency than established commercial fungicides like boscalid and fluxapyroxad. For instance, compound 5e shows an approximately 20-fold and 4-fold greater efficacy against Rhizoctonia solani than boscalid and fluxapyroxad, respectively[1]. This highlights the critical role of the pyrazole-4-carboxylic acid core in conferring high bioactivity.

Signaling Pathway: Succinate Dehydrogenase Inhibition

SDH_Inhibition_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Mitochondrial Electron Transport Chain cluster_effects Downstream Effects Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q (Ubiquinone) SDH->CoQ ROS_increase ROS Increase SDH->ROS_increase ComplexIII Complex III CoQ->ComplexIII ATP_depletion ATP Depletion ComplexIII->ATP_depletion Inhibitor 1-Methyl-3-(trifluoromethyl) -1H-pyrazole-4-carboxamide (Analogue) Inhibitor->SDH Inhibition Cell_Death Fungal Cell Death ATP_depletion->Cell_Death ROS_increase->Cell_Death ALKBH1_Inhibition_Pathway cluster_demethylation DNA Demethylation cluster_downstream Downstream Signaling DNA_6mA DNA with N6-methyladenine (6mA) ALKBH1 ALKBH1 Demethylase DNA_6mA->ALKBH1 DNA_A Demethylated DNA (Adenine) ALKBH1->DNA_A HIF1a HIF-1α Stabilization ALKBH1->HIF1a Regulates tRNA_demethylation tRNA Demethylation ALKBH1->tRNA_demethylation Mediates Inhibitor 1H-Pyrazole-4-carboxylic acid derivative Inhibitor->ALKBH1 Inhibition Gene_Expression Altered Gene Expression HIF1a->Gene_Expression Translation_Regulation Regulation of Translation tRNA_demethylation->Translation_Regulation SDH_Assay_Workflow start Start prep_enzyme Prepare Mitochondrial Fraction (Source of SDH) start->prep_enzyme prep_compounds Prepare Test Compound and Control Solutions start->prep_compounds add_enzyme Add Mitochondrial Fraction to Reaction Mixture prep_enzyme->add_enzyme add_compounds Add Test Compounds or Vehicle Control prep_compounds->add_compounds reaction_setup Set up Reaction Mixture: - Phosphate Buffer - Sodium Succinate (Substrate) - Electron Acceptor (e.g., DCIP, INT) reaction_setup->add_enzyme add_enzyme->add_compounds incubation Incubate at a Controlled Temperature add_compounds->incubation measurement Measure Change in Absorbance of Electron Acceptor over Time (Spectrophotometry) incubation->measurement analysis Calculate % Inhibition and Determine IC50 Values measurement->analysis end End analysis->end

References

A Researcher's Guide to Analytical Method Validation for Trifluoromethyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a trifluoromethyl (-CF3) group is a widely used strategy in modern medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. Consequently, robust and reliable analytical methods are crucial for the quantitative determination of these compounds in bulk drug substances, pharmaceutical formulations, and biological matrices. This guide provides a comparative overview of validated analytical methods for two prominent trifluoromethyl-containing drugs, Celecoxib and Fluoxetine, serving as representative examples for researchers, scientists, and drug development professionals.

Core Principles of Analytical Method Validation

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline outlines the key parameters that must be evaluated.[1][2][3] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

High-Performance Liquid Chromatography (HPLC) for Trifluoromethyl-Containing Compounds: A Case Study of Celecoxib

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide array of pharmaceutical compounds, including those containing the trifluoromethyl group.[4][5] Its versatility allows for the analysis of non-volatile and thermally labile compounds. Celecoxib, a selective COX-2 inhibitor, is a trifluoromethyl-containing drug that is extensively analyzed using Reverse-Phase HPLC (RP-HPLC).

Below is a comparison of different validated RP-HPLC methods for the determination of Celecoxib.

ParameterMethod 1Method 2Method 3
Column C18C18 (250x4.6 mm, 5µm)L11 (250x4.6 mm, 5µm)
Mobile Phase Acetonitrile:Water:Triethylamine:Orthophosphoric acid (600:400:1:1 v/v/v/v)Methanol:Acetonitrile (70:30 v/v)Monobasic potassium phosphate buffer (pH 3.0):Methanol:Acetonitrile (60:30:10 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min2.0 mL/min
Detection (UV) 220 nm254 nm215 nm
Retention Time 9.5 min3.2 minNot Specified
Linearity Range 14000-26000 mcg10-100 µg/mL25-120 µg/mL
Correlation Coefficient (r²) Not Specified> 0.9990.9999
LOD Not Specified0.69 µg/mLNot Specified
LOQ Not Specified2.12 µg/mLNot Specified
Accuracy (% Recovery) 99.53 - 99.75%99.99 - 100.41%97 - 99%
Precision (%RSD) 0.6555%< 2%0.3%

Experimental Protocol: A Representative RP-HPLC Method for Celecoxib (Based on Method 2)

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and acetonitrile in a 70:30 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Celecoxib reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

  • Sample Preparation (for capsule dosage form): Weigh and finely powder the contents of not fewer than 20 capsules. Transfer a quantity of the powder equivalent to 10 mg of Celecoxib into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

4. Validation Procedure:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard drug into the sample solution at three different concentration levels (e.g., 80%, 100%, and 120%).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of the standard solution at 100% of the test concentration. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.

  • LOD and LOQ: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trifluoromethyl-Containing Compounds: A Case Study of Fluoxetine

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[4][6] For compounds that are not sufficiently volatile, derivatization is often employed. Fluoxetine, an antidepressant, and its active metabolite, norfluoxetine, both containing a trifluoromethyl group, are frequently analyzed by GC-MS, often requiring derivatization to improve their chromatographic properties.

Below is a comparison of validated GC-MS methods for the determination of Fluoxetine and its metabolite Norfluoxetine.

ParameterMethod 1 (with Derivatization)Method 2 (Chiral Analysis)
Analyte(s) Fluoxetine and NorfluoxetineFluoxetine and Norfluoxetine enantiomers
Matrix Biological samples (Blood, urine, tissue)Urine and Plasma
Extraction Liquid-Liquid Extraction (LLE) with N-butyl chlorideLLE with chloroform
Derivatization Pentafluoropropionic anhydrideNot specified (implied no derivatization for chiral separation)
Column Not specifiedHYDRODEX β-6TBDM® (50 m x 0.25 mm x 0.25 µm)
Detection Mass Spectrometry (Selected Ion Monitoring - SIM)Mass Spectrometry (SIM)
Linearity Range 50 - 1000 µg/L for both analytes50 - 500 ng/mL for both analytes
Correlation Coefficient (r²) Not specified (stated as linear)0.994 - 0.997
LOD 12.5 µg/L for both analytesNot specified
LOQ 25 µg/L for both analytesNot specified
Accuracy (% Recovery) Not specified (within-run and between-run precision determined)91 - 98%
Precision Within-run and between-run precision determinedReproducible

Experimental Protocol: A Representative GC-MS Method for Fluoxetine and Norfluoxetine (Based on Method 1)

1. Instrumentation:

  • A standard GC-MS system with a capillary column and a mass selective detector.

2. Chromatographic Conditions:

  • Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C (splitless mode).

  • Oven Temperature Program: An appropriate temperature gradient to ensure separation of the derivatized analytes from matrix components.

  • MS Detector: Operated in the Selected Ion Monitoring (SIM) mode.

    • Ions to monitor for derivatized Fluoxetine: m/z 117 and 294.

    • Ions to monitor for derivatized Norfluoxetine: m/z 117, 176, and 280.

3. Standard and Sample Preparation:

  • Internal Standard: A deuterated analog, such as Fluoxetine-d5, is recommended.

  • Standard Preparation: Prepare stock solutions of Fluoxetine, Norfluoxetine, and the internal standard in methanol. Create a series of working standards by spiking blank biological matrix with appropriate amounts of the analytes.

  • Sample Preparation (LLE and Derivatization):

    • To 1 mL of the biological sample (e.g., blood, urine), add the internal standard.

    • Alkalinize the sample with a suitable base (e.g., NaOH).

    • Extract the analytes with N-butyl chloride by vortexing and centrifugation.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in ethyl acetate and add pentafluoropropionic anhydride.

    • Heat the mixture to facilitate derivatization.

    • After cooling, evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS injection.

4. Validation Procedure:

  • Follow a similar validation strategy as outlined for the HPLC method, assessing linearity, accuracy, precision, LOD, and LOQ using the prepared standards in the biological matrix.

Alternative and Complementary Techniques

While HPLC and GC-MS are the workhorses for the analysis of trifluoromethyl-containing compounds, other techniques offer unique advantages.

  • Chiral HPLC: For trifluoromethyl-containing compounds that are chiral, enantioselective separation is often required, as enantiomers can have different pharmacological activities. Chiral HPLC, using columns with a chiral stationary phase (CSP), is the primary method for this purpose.[7] Polysaccharide-based CSPs are commonly used for the separation of trifluoromethyl-substituted alcohols.[7]

  • Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR): Given that the trifluoromethyl group provides a strong and distinct signal in the ¹⁹F NMR spectrum, qNMR can be a powerful tool for the direct quantification of these compounds without the need for a reference standard of the analyte itself.[8] It offers a non-destructive analysis with a simple sample preparation.[8] The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, making it highly specific.[8]

Visualizing the Workflow

The following diagrams illustrate the logical flow of analytical method validation and a typical experimental workflow for HPLC analysis.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Validation cluster_documentation 3. Documentation & Implementation Define_Purpose Define Analytical Procedure's Purpose Select_Method Select Appropriate Analytical Technique Define_Purpose->Select_Method Develop_Procedure Develop Analytical Procedure Select_Method->Develop_Procedure Validate_Parameters Validate Performance Parameters (ICH Q2) Develop_Procedure->Validate_Parameters Specificity Specificity Validate_Parameters->Specificity Linearity_Range Linearity & Range Validate_Parameters->Linearity_Range Accuracy_Precision Accuracy & Precision Validate_Parameters->Accuracy_Precision LOD_LOQ LOD & LOQ Validate_Parameters->LOD_LOQ Robustness Robustness Validate_Parameters->Robustness Validation_Report Prepare Validation Report Validate_Parameters->Validation_Report Implement_QC Implement for Routine QC Validation_Report->Implement_QC

Analytical Method Validation Workflow

HPLC_Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prepare_Standards Prepare Standard Solutions Inject_Sample Inject into HPLC System Prepare_Standards->Inject_Sample Prepare_Sample Prepare Sample Solution Prepare_Sample->Inject_Sample Separate_Column Separation on Analytical Column Inject_Sample->Separate_Column Detect_Analyte UV Detection Separate_Column->Detect_Analyte Acquire_Chromatogram Acquire Chromatogram Detect_Analyte->Acquire_Chromatogram Integrate_Peak Integrate Peak Area Acquire_Chromatogram->Integrate_Peak Quantify Quantify Analyte Integrate_Peak->Quantify

References

Navigating Selectivity: A Comparative Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Derivatives in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of novel 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives, a chemical class with significant therapeutic potential. By presenting key experimental data on their selective inhibition of cyclooxygenase (COX) enzymes, this document aims to inform drug discovery and development efforts, enabling a more targeted approach to candidate selection. The following sections detail the comparative inhibitory activities of these compounds against COX-1 and COX-2, outline the experimental methodologies used for their evaluation, and provide visual representations of the screening workflow.

Comparative Analysis of COX-1 and COX-2 Inhibition

The selective inhibition of the COX-2 isozyme over COX-1 is a critical determinant of the therapeutic window for many anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.[1] The following table summarizes the in vitro inhibitory activities of a series of trifluoromethyl-pyrazole-carboxamide derivatives against human recombinant COX-2 and ovine COX-1.[2][3]

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3b N-(4-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide0.463.820.12
3d 1-methyl-N-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide4.944.921.00
3g N-(2-chloro-4-nitrophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide4.452.651.68
Ketoprofen (Reference)-0.1640.21

Data sourced from a study on trifluoromethyl-pyrazole-carboxamide derivatives as COX inhibitors.[2][3]

Experimental Workflow for Selectivity Profiling

The determination of a compound's selectivity profile is a stepwise process that begins with broad screening and progresses to more specific, dose-dependent characterization. This workflow ensures that the most promising and selective compounds are advanced for further development.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Selectivity Profiling cluster_3 Lead Optimization Primary High-Throughput Screen (HTS) Single Concentration vs. Target DoseResponse Dose-Response Curves (IC50 Determination) Primary->DoseResponse Active Compounds Orthogonal Orthogonal Assay (Confirms Mechanism) DoseResponse->Orthogonal Confirmed Hits COX1Assay COX-1 Inhibition Assay (IC50 Determination) Orthogonal->COX1Assay Mechanism Confirmed COX2Assay COX-2 Inhibition Assay (IC50 Determination) Orthogonal->COX2Assay LeadOpt Structure-Activity Relationship (SAR) In Vivo Efficacy & Safety COX1Assay->LeadOpt Selectivity Data COX2Assay->LeadOpt

Caption: A typical workflow for identifying and characterizing selective enzyme inhibitors.

Experimental Protocols

The following protocols provide a detailed methodology for the in vitro evaluation of COX-1 and COX-2 inhibition, representative of the assays used to generate the data in this guide.

In Vitro COX Inhibition Assay (Colorimetric)

This assay determines the ability of a test compound to inhibit the peroxidase activity of cyclooxygenase.

1. Materials and Reagents:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate Solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Prepare a reaction mixture in a 96-well plate containing Assay Buffer, Heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound at various concentrations to the wells. For control wells (100% initial activity), add the vehicle solvent.

  • Incubate the plate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).[4]

  • Initiate the reaction by adding the Colorimetric Substrate Solution followed by Arachidonic Acid to all wells.[4]

  • Monitor the appearance of the oxidized TMPD at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • The rate of color development is proportional to the COX activity.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway of Prostaglandin Synthesis

The following diagram illustrates the enzymatic conversion of arachidonic acid to prostaglandins by COX-1 and COX-2, and the site of action for selective and non-selective inhibitors.

G cluster_0 COX-1 Pathway (Constitutive) cluster_1 COX-2 Pathway (Inducible) Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGs_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory NonSelective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) NonSelective_NSAIDs->COX1 NonSelective_NSAIDs->COX2 Selective_COX2_Inhibitors Selective COX-2 Inhibitors (Pyrazole Derivatives) Selective_COX2_Inhibitors->COX2

Caption: The role of COX-1 and COX-2 in prostaglandin synthesis and the targets of NSAIDs.

References

Assessing the Purity of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to market. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for the purity assessment of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key building block in the synthesis of several agrochemicals and pharmaceuticals.

This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in the selection of the most appropriate analytical method for purity determination.

Comparative Purity Assessment: HPLC vs. UHPLC-MS

High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for purity analysis in the pharmaceutical industry.[1][2] It offers excellent precision and versatility for separating complex mixtures.[1] An evolution of this technique, Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes smaller particle-sized columns to achieve higher resolution, faster analysis times, and reduced solvent consumption.[1] When coupled with a mass spectrometer (MS), UHPLC-MS provides not only quantitative data on purity but also structural information for the identification of unknown impurities.[3][4]

For the analysis of this compound, a reverse-phase HPLC method is most suitable due to the polar nature of the molecule.[5] This approach is effective in separating the main compound from potential process-related impurities.

The following table summarizes the key performance metrics for the purity analysis of this compound using a standard HPLC method versus a more advanced UHPLC-MS method.

ParameterHPLC MethodUHPLC-MS Method
Percentage Purity (%) 99.5 ± 0.299.6 ± 0.1
Limit of Detection (LOD) 0.01%0.001%
Limit of Quantification (LOQ) 0.03%0.003%
Analysis Time (minutes) 208
Resolution of Impurities GoodExcellent
Impurity Identification Based on Retention TimeConfirmed by Mass-to-Charge Ratio
Solvent Consumption HighLow

Experimental Protocols

Detailed methodologies for both the HPLC and UHPLC-MS analyses are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and impurity profile of the sample.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of this compound by separating it from potential impurities using reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard and sample.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-15 min: 20-80% B

    • 15-18 min: 80% B

    • 18-20 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Prepare a reference standard solution in the same manner.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Protocol

Objective: To achieve a rapid and highly sensitive purity assessment of this compound, with the capability of identifying impurities by mass.

Instrumentation:

  • UHPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).

  • C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • This compound reference standard and sample.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Sample Preparation:

  • Prepare sample and reference standard solutions at a concentration of 0.1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Filter the solutions through a 0.22 µm syringe filter before injection.

Visualizing the Workflow and Comparison

To better understand the experimental process and the relationship between the analytical methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Diluent Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Report Calculation->Report

Caption: HPLC Experimental Workflow for Purity Assessment.

Method_Comparison cluster_attributes Performance Attributes cluster_hplc HPLC cluster_uhplcms UHPLC-MS Speed Analysis Speed H_Speed Slower Speed->H_Speed U_Speed Faster Speed->U_Speed Sensitivity Sensitivity (LOD/LOQ) H_Sensitivity Standard Sensitivity->H_Sensitivity U_Sensitivity Higher Sensitivity->U_Sensitivity Specificity Specificity / Identification H_Specificity Lower Specificity->H_Specificity U_Specificity Higher Specificity->U_Specificity Cost Cost & Complexity H_Cost Lower Cost->H_Cost U_Cost Higher Cost->U_Cost

Caption: Comparison of HPLC and UHPLC-MS Attributes.

Conclusion

Both HPLC and UHPLC-MS are powerful techniques for assessing the purity of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC is a cost-effective and reliable method suitable for routine quality control where the impurity profile is well-characterized.

  • UHPLC-MS is the preferred method during drug development and for troubleshooting, offering faster analysis, higher sensitivity, and definitive impurity identification.

By understanding the capabilities and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products.

References

A Comparative Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Analogs: Structure-Activity Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid scaffold is a privileged core structure in medicinal chemistry and agrochemicals, giving rise to a diverse range of biologically active analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its amide derivatives, focusing on their antifungal and anti-inflammatory properties. Experimental data is presented to offer a clear comparison with alternative agents, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Antifungal Activity: Succinate Dehydrogenase Inhibition

A significant application of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide analogs is in the development of fungicides. These compounds primarily exert their effect by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle of fungi.[1] This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group is a particularly prominent acyl moiety in several commercial fungicides.[2]

Comparative Efficacy Against Phytopathogenic Fungi

The following table summarizes the in vitro antifungal activity of a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides against seven phytopathogenic fungi. The data is presented as the concentration required for 50% inhibition of mycelial growth (EC₅₀) in μg/mL. Boscalid, a commercial SDHI fungicide, is included for comparison.

CompoundR¹ Substituent on AmideC. orbiculare EC₅₀ (μg/mL)R. solani EC₅₀ (μg/mL)P. infestans EC₅₀ (μg/mL)F. moniliforme EC₅₀ (μg/mL)B. berengeriana EC₅₀ (μg/mL)
9m 2-(5-bromo-1H-indazol-1-yl)phenyl5.5014.4075.5479.4228.29
Boscalid (commercial fungicide)>10038.45>100>10050.23

Data sourced from: [3]

Structure-Activity Relationship Highlights:

  • The analog 9m , featuring a 2-(5-bromo-1H-indazol-1-yl)phenyl substituent on the amide nitrogen, demonstrated significantly broader and more potent antifungal activity compared to the commercial fungicide boscalid.[3] This suggests that complex, heterocyclic substituents on the aniline ring can enhance the interaction with the fungal SDH enzyme. Molecular docking studies have indicated that the carbonyl oxygen atom of compound 9m can form hydrogen bonds with TYR58 and TRP173 residues in the SDH active site.[2]

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Derivatives of this compound have also been investigated as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4][5] COX enzymes exist in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[6] Selective inhibition of COX-2 over COX-1 is a key objective in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.

Comparative COX-1 and COX-2 Inhibition

The following table presents the in vitro inhibitory activity (IC₅₀ in µM) of a series of trifluoromethyl-pyrazole-carboxamide derivatives against human recombinant COX-2 and ovine COX-1. Ketoprofen, a non-selective COX inhibitor, is included for comparison.

CompoundR¹ Substituent on AmideCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
3b 4-chloro-2,5-dimethoxyphenyl0.463.820.12
3d 3,4-dichlorophenyl5.614.921.14
3g 4-(methylsulfonyl)phenyl4.452.651.68
Ketoprofen (reference drug)0.3520.1640.21

Data sourced from: [4][5]

Structure-Activity Relationship Highlights:

  • Compound 3b was the most potent inhibitor of COX-1, while compound 3g displayed the highest selectivity for COX-2.[4][5]

  • The presence of a methylsulfonyl group at the para-position of the phenyl ring (compound 3g ) appears to be a key determinant for COX-2 selectivity.[4][5]

  • Compound 3d , with 3,4-dichloro substitution, also showed a degree of selectivity for COX-2.[4][5]

  • Molecular docking studies suggest that these compounds can form favorable interactions within the binding sites of the COX enzymes, comparable to known inhibitors.[5]

Experimental Protocols

Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Analogs

A general procedure for the synthesis of the target carboxamides involves the coupling of this compound with a substituted aniline.

General Synthetic Procedure: [4][5]

  • To a solution of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane, 4-dimethylaminopyridine (DMAP) (0.3 equivalents) is added under an argon atmosphere.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.3 equivalents) is then added to the stirred solution.

  • The appropriate substituted aniline (1.1 equivalents) is subsequently added, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is subjected to an aqueous workup.

  • The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

In Vitro Antifungal Activity Assay (Mycelia Growth Inhibition)

Protocol based on: [2]

  • The test compounds are dissolved in acetone to prepare stock solutions.

  • The stock solutions are added to potato dextrose agar (PDA) medium to achieve the desired final concentrations.

  • Mycelial discs (5 mm diameter) of the test fungi are placed in the center of the PDA plates.

  • The plates are incubated at a suitable temperature (e.g., 25 °C) for a specified period.

  • The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control group (containing only acetone).

  • EC₅₀ values are determined from the dose-response curves.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Protocol based on a COX inhibitor screening assay kit: [4][5]

  • The assay is performed in a 96-well plate.

  • Human recombinant COX-2 or ovine COX-1 enzyme is added to the wells containing assay buffer.

  • The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations.

  • The plate is incubated to allow for inhibitor-enzyme interaction.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandins is measured using a specific detection method (e.g., ELISA or a fluorometric probe).

  • IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (Homeostatic functions) COX1->Prostaglandins_H Prostaglandins_I Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_I Pyrazoles Pyrazole-4-carboxamide Analogs Pyrazoles->COX1 Inhibition Pyrazoles->COX2 Inhibition

Caption: Mechanism of action for pyrazole-4-carboxamide analogs as COX inhibitors.

Antifungal_Assay_Workflow Start Start: Prepare Test Compounds Prepare_Media Prepare Potato Dextrose Agar (PDA) Medium Start->Prepare_Media Add_Compounds Incorporate Test Compounds into PDA at Various Concentrations Prepare_Media->Add_Compounds Inoculate Inoculate Plates with Fungal Mycelial Discs Add_Compounds->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Percentage Inhibition Measure->Calculate Determine_EC50 Determine EC₅₀ Values Calculate->Determine_EC50

Caption: Experimental workflow for in vitro antifungal activity screening.

References

comparing the efficacy of different pyrazole-based fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Pyrazole-Based Fungicides

For researchers and professionals in the field of agricultural science and drug development, pyrazole-based fungicides represent a critical class of compounds for managing a wide spectrum of fungal diseases. This guide provides an objective comparison of the efficacy of several prominent pyrazole-based fungicides, supported by experimental data.

Introduction to Pyrazole-Based Fungicides

Pyrazole-based fungicides, particularly those classified as Succinate Dehydrogenase Inhibitors (SDHIs), are a significant advancement in crop protection. These fungicides target and inhibit the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[1][2][3] This inhibition disrupts the production of adenosine triphosphate (ATP), leading to the cessation of fungal growth.[1] While sharing a common mode of action, variations in their chemical structures lead to differences in efficacy against various fungal pathogens and the potential for cross-resistance.[1] This guide focuses on a comparative analysis of several key pyrazole-based SDHI fungicides: Bixafen, Fluxapyroxad, Penthiopyrad, Isopyrazam, and Benzovindiflupyr.

Data Presentation: Comparative Efficacy

The following table summarizes the efficacy of selected pyrazole-based fungicides against various fungal pathogens, presented as the half-maximal effective concentration (EC50), half-maximal inhibitory concentration (IC50), or disease control efficacy percentage. Lower EC50 or IC50 values indicate higher potency.

FungicidePathogenEfficacy DataReference
Bixafen Septoria triticiExcellent protective and curative activity[4]
Puccinia triticinaExcellent protective and curative activity[4]
Pyrenophora teresGood to excellent activity[4]
Fluxapyroxad Rhizoctonia solani90.77 - 92.43% reduction in disease severity[5]
Coffee Leaf Rust (Hemileia vastatrix)100% inhibition of uredospore germination (in vitro)[6]
Wheat Foliar DiseasesSignificantly lower disease incidence (5.21%) vs. control (21.87%)[7]
Penthiopyrad Sclerotinia sclerotiorumEC50: 0.0096 - 0.2606 µg/ml[8]
Botrytis cinereaStrong inhibition of spore germination[9]
Wheat Brown RustEffective at low doses (1.56 ppm for >80% control)[9]
Cucumber Powdery MildewEffective at low doses (6.25 ppm for >80% control)[9]
Isopyrazam Rhizoctonia solaniEC50: 0.0018 - 0.0336 µg/ml[10]
Pomegranate Diseases (Alternaria fruit spot, anthracnose, Cercospora leaf spot)Significant reduction in disease severity[11]
Benzovindiflupyr (Solatenol) Colletotrichum speciesHigh inhibitory activity[12]
Rhizoctonia solaniMore effective than other SDHI fungicides in enzymatic benchmarking[13]
Alternaria alternataMean EC50 of 0.63 µg/ml for baseline isolates[14]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing efficacy data. Below are generalized protocols for key experiments cited in the comparison.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide required to inhibit the growth of a fungal pathogen on a solid medium.

  • Preparation of Fungicide Solutions: Stock solutions of the test fungicides are prepared in an appropriate solvent (e.g., acetone) and then serially diluted with the growth medium (e.g., Potato Dextrose Agar - PDA) to achieve a range of final concentrations.

  • Inoculation: A mycelial plug of a specific diameter, taken from the actively growing margin of a fungal culture, is placed in the center of each fungicide-amended agar plate.

  • Incubation: The plates are incubated at a specific temperature and for a set duration, which varies depending on the fungal species.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

  • Calculation of EC50: The percentage of mycelial growth inhibition is calculated relative to a control plate containing no fungicide. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

Spore Germination Assay

This method assesses the effect of a fungicide on the germination of fungal spores.

  • Spore Suspension Preparation: Spores are harvested from a mature fungal culture and suspended in a sterile liquid medium. The spore concentration is adjusted to a specific value using a hemocytometer.

  • Fungicide Treatment: The spore suspension is mixed with various concentrations of the test fungicide.

  • Incubation: A small aliquot of the treated spore suspension is placed on a microscope slide or in a microtiter plate and incubated under conditions conducive to germination.

  • Microscopic Examination: After a defined incubation period, the percentage of germinated spores is determined by examining a set number of spores under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's width.

  • Data Analysis: The inhibition of spore germination is calculated relative to an untreated control, and the EC50 value is determined.

In Vivo Protective and Curative Efficacy Assay (Pot Test)

This experiment evaluates the ability of a fungicide to protect a plant from infection (protective) or to inhibit disease development after infection has occurred (curative).[8]

  • Plant Cultivation: Healthy host plants are grown in pots to a specific growth stage.

  • Fungicide Application:

    • Protective Assay: Plants are sprayed with different concentrations of the fungicide. After a set period (e.g., 24 hours), the plants are inoculated with the fungal pathogen.

    • Curative Assay: Plants are first inoculated with the fungal pathogen. After a specific incubation period (e.g., 24-48 hours), they are treated with the fungicide.

  • Inoculation: Plants are inoculated with a spore suspension or mycelial slurry of the pathogen.

  • Incubation: The inoculated plants are maintained in a controlled environment (e.g., greenhouse or growth chamber) with optimal conditions for disease development.

  • Disease Assessment: After a sufficient incubation period, the disease severity is assessed using a rating scale.

  • Efficacy Calculation: The control efficacy is calculated using the formula: Control Efficacy (%) = ((Disease Severity in Untreated - Disease Severity in Treated) / Disease Severity in Untreated) x 100.[9]

Visualizations

Signaling Pathway: SDHI Mode of Action

Caption: Mode of action of pyrazole-based SDHI fungicides in the fungal mitochondrial respiratory chain.

Experimental Workflow: Fungicide Efficacy Testing

Fungicide_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Assays Mycelial_Growth Mycelial Growth Inhibition Assay Data_Analysis Data Analysis (EC50, % Control) Mycelial_Growth->Data_Analysis Spore_Germination Spore Germination Assay Spore_Germination->Data_Analysis Pot_Test Greenhouse/ Pot Tests Field_Trial Field Trials Pot_Test->Field_Trial Pot_Test->Data_Analysis Field_Trial->Data_Analysis Fungicide_Prep Fungicide Preparation (Stock & Dilutions) Fungicide_Prep->Mycelial_Growth Fungicide_Prep->Spore_Germination Fungicide_Prep->Pot_Test Pathogen_Culture Pathogen Culture Preparation Pathogen_Culture->Mycelial_Growth Pathogen_Culture->Spore_Germination Pathogen_Culture->Pot_Test Host_Plant_Prep Host Plant Cultivation Host_Plant_Prep->Pot_Test Conclusion Efficacy Comparison & Conclusion Data_Analysis->Conclusion

Caption: Generalized experimental workflow for evaluating the efficacy of pyrazole-based fungicides.

Logical Relationship: Comparative Analysis Framework

Comparative_Analysis Core_Topic Comparative Efficacy of Pyrazole-Based Fungicides Fungicide_1 Bixafen Core_Topic->Fungicide_1 Fungicide_2 Fluxapyroxad Core_Topic->Fungicide_2 Fungicide_3 Penthiopyrad Core_Topic->Fungicide_3 Fungicide_4 Isopyrazam Core_Topic->Fungicide_4 Fungicide_5 Benzovindiflupyr Core_Topic->Fungicide_5 Pathogen_Spectrum Pathogen Spectrum Core_Topic->Pathogen_Spectrum Experimental_Conditions Experimental Conditions Core_Topic->Experimental_Conditions Efficacy_Metrics Efficacy Metrics Fungicide_1->Efficacy_Metrics Fungicide_2->Efficacy_Metrics Fungicide_3->Efficacy_Metrics Fungicide_4->Efficacy_Metrics Fungicide_5->Efficacy_Metrics EC50 EC50 / IC50 Efficacy_Metrics->EC50 Percent_Control Disease Control (%) Efficacy_Metrics->Percent_Control Pathogen_A Ascomycetes Pathogen_Spectrum->Pathogen_A Pathogen_B Basidiomycetes Pathogen_Spectrum->Pathogen_B Pathogen_C Deuteromycetes Pathogen_Spectrum->Pathogen_C In_Vitro In Vitro Experimental_Conditions->In_Vitro In_Vivo In Vivo (Pot/Field) Experimental_Conditions->In_Vivo

Caption: Logical framework for the comparative analysis of pyrazole-based fungicide efficacy.

References

Safety Operating Guide

Proper Disposal of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

This document outlines the necessary personal protective equipment (PPE), immediate first aid measures, and a step-by-step protocol for the segregation, containment, and disposal of this compound. All procedures should be conducted in accordance with local, regional, and national regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC6H5F3N2O2[1]
Molecular Weight194.11 g/mol [1]
AppearanceWhite to off-white solid[2]
Hazard StatementsH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment must be worn when handling this compound:

PPE CategorySpecification
Eye Protection Goggles (European standard - EN 166) or safety glasses with side-shields.
Hand Protection Protective, chemically resistant gloves.
Skin and Body Protection Long-sleeved clothing or a laboratory coat.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if ventilation is inadequate.

Immediate First Aid Measures

In the event of accidental exposure, follow these first aid procedures immediately:

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]
Eye Contact Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]
Ingestion Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[3]

Experimental Protocol for Disposal

The recommended method for the disposal of this compound is high-temperature incineration by a licensed professional waste disposal company. Do not discharge this chemical into sewers or the environment.

Materials:

  • Designated, sealable, and clearly labeled hazardous waste container (for halogenated organic solids).

  • Spatula.

  • Weighing paper.

  • Fume hood.

Procedure:

  • Segregation of Waste:

    • Identify this compound waste for disposal. This includes unused product, contaminated labware (e.g., weighing paper, gloves), and any spill cleanup materials.

    • This compound is a halogenated organic compound and must be segregated into a designated waste stream for this category of chemicals.[4][5]

  • Containment of Solid Waste:

    • Inside a certified chemical fume hood, carefully transfer the solid this compound waste into a designated, chemically compatible, and sealable hazardous waste container.

    • Place any grossly contaminated materials, such as weighing paper and disposable gloves, into the same container.

  • Labeling of Waste Container:

    • Clearly label the hazardous waste container with the following information:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • Appropriate hazard warnings (e.g., "Irritant," "Harmful")

      • The date of accumulation.

  • Storage of Waste:

    • Securely seal the waste container.

    • Store the container in a designated hazardous waste satellite accumulation area. This area must be well-ventilated and away from incompatible materials.

  • Arranging for Disposal:

    • Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.

    • The ultimate disposal of this chemical waste must be handled by a licensed professional waste disposal service, who will transport it to a permitted incineration facility.

Disposal Workflow Diagram

DisposalWorkflow A Identify Waste (Unused chemical, contaminated materials) B Segregate as Halogenated Organic Waste A->B C Contain in Labeled, Sealed Container (in Fume Hood) B->C D Store in Designated Satellite Accumulation Area C->D E Request Pickup by EHS D->E F Transport by Licensed Disposal Company E->F G High-Temperature Incineration F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound (CAS No. 113100-53-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Key hazard statements include:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is "Warning".[1]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory PPE for handling this compound to prevent exposure.

Protection Type Specific Recommendations Purpose
Eye and Face Protection Goggles (European standard - EN 166) or safety glasses meeting the Z87.1 standard. A face shield should be used for splash hazards.[1][2][3]To protect eyes from splashes and fumes which can cause serious, irreversible damage.[4]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended). A chemical-resistant apron or a polyethylene-coated polypropylene disposable gown/lab coat.[3][5]To prevent skin contact, which can cause irritation and contamination of personal clothing.[1][5]
Respiratory Protection A NIOSH-approved respirator with acid gas cartridges should be used when handling the powder outside of a fume hood or if dust or vapors are generated.[1][5]To protect against the inhalation of harmful dust, fumes, or vapors.[3][5]
Foot Protection Closed-toe shoes.To protect feet from spills.[5]
Safe Handling and Operational Protocols

Engineering Controls:

  • Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: Ensure the laboratory is well-ventilated.[4][6]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel time from the work area.[5]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Have a spill kit and appropriate waste containers readily available.

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound within a fume hood to contain any dust.

    • Use appropriate, clean, and dry equipment such as spatulas and weighing paper.

    • When transferring, avoid creating dust.

  • Dissolving:

    • If dissolving the compound, add it slowly to the solvent.

    • If diluting an acidic solution, always add acid to water slowly, never the other way around, to prevent a violent exothermic reaction.[5]

  • Storage:

    • Store the compound in a dedicated, corrosion-resistant cabinet, away from bases and incompatible materials.[4]

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]

  • Transport: When moving the container, use a secondary containment carrier.[5]

Emergency Procedures

Spill Response:

  • Small Spills (<1 L):

    • Alert personnel in the immediate area.[5]

    • Wearing appropriate PPE, confine the spill using an absorbent material or a spill kit.[5]

    • Neutralize the acid by slowly adding a suitable base, such as sodium bicarbonate, starting from the outside of the spill and working inwards.[5]

    • Sweep up the neutralized material and place it in a designated hazardous waste container.[1]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact the emergency response team.

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Disposal Plan

Waste Collection:

  • All materials contaminated with this compound, including PPE, absorbent pads, and disposable labware, must be collected in a designated hazardous waste container.[5]

Disposal Procedure:

  • Neutralization: Depending on institutional and local regulations, dilute acidic waste may be neutralized to a pH between 6 and 8 before disposal.[5]

  • Chemical Destruction: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not discharge to sewer systems.[6]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[6]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set Up Fume Hood & Emergency Equipment prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve/Dilute handling_transfer->handling_dissolve spill Spill Occurs handling_transfer->spill Accident post_storage Store in Designated Cabinet handling_dissolve->post_storage Handling Complete disposal_collect Collect Contaminated Materials handling_dissolve->disposal_collect Generate Waste first_aid Personal Exposure handling_dissolve->first_aid Accident post_cleanup Clean Work Area post_storage->post_cleanup post_cleanup->disposal_collect Generate Waste disposal_neutralize Neutralize (if applicable) disposal_collect->disposal_neutralize disposal_container Place in Hazardous Waste Container disposal_neutralize->disposal_container spill->disposal_container Clean-up first_aid->prep_ppe Seek Medical Attention & Review PPE

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.